molecular formula C45H68NO8P B056558 Dphppc CAS No. 121822-82-0

Dphppc

Cat. No.: B056558
CAS No.: 121822-82-0
M. Wt: 782 g/mol
InChI Key: KUICZDXXMCRPHS-LZYLQXPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphppc is a potent, cell-permeable, and highly selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase with critical roles in cell cycle regulation, apoptosis, and signal transduction. By specifically targeting the PP2A core enzyme, Dphppc induces hyperphosphorylation of key PP2A substrate proteins, leading to the stabilization of oncoproteins such as c-Myc. This mechanism makes it an invaluable chemical tool for researchers investigating PP2A-dependent pathways in cancer biology, cellular transformation, and resistance to apoptosis. Its application is crucial in studies aiming to dissect the tumor-suppressive functions of PP2A and to explore therapeutic strategies that involve PP2A reactivation. Furthermore, Dphppc is used to validate the roles of PP2A in diverse physiological and pathological processes, including tau phosphorylation in neurological models. This compound is provided for laboratory research purposes to advance the understanding of cellular signaling networks.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-LZYLQXPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98014-38-1, 117142-43-5
Record name 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

DPHpPC: Structural Mechanics and Applications in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Structure and Function of DPHpPC (Fluorescent Membrane Probe) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Disambiguation

DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine) is a specialized fluorescent phospholipid probe used extensively in biophysical research to monitor membrane fluidity, phase transitions, and fusion events.[1][2][3]

Critical Disambiguation: In drug development contexts, this molecule is frequently confused with DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine).

  • DPHpPC (The Probe): Contains a fluorophore (DPH) in the sn-2 position. Used for sensing membrane environments.[1][2][4][5][6][7]

  • DPhPC (The Matrix): Contains branched phytanoyl chains. Used as a stable matrix for ion channel reconstitution (e.g., planar lipid bilayers for hERG safety assays) due to its resistance to electroporation and oxidation.

This guide focuses on the structure and utility of DPHpPC (The Probe).

Chemical Structure of DPHpPC[8][9]

The structural integrity of DPHpPC is designed to mimic natural phospholipids while providing a reporter moiety deep within the hydrophobic core of the bilayer.

Molecular Architecture

DPHpPC is an amphipathic molecule constructed on a glycerol backbone with three distinct domains:

  • The Hydrophilic Headgroup (sn-3):

    • Composition: Phosphocholine (PC).

    • Function: Anchors the molecule at the lipid-water interface, ensuring correct orientation within the bilayer leaflet. It mimics the headgroup of DPPC (dipalmitoylphosphatidylcholine), the most common mammalian membrane lipid, ensuring minimal perturbation of the host membrane surface.

  • The Structural Anchor (sn-1):

    • Composition: Palmitic Acid (C16:0).

    • Function: A saturated 16-carbon chain that provides stability and facilitates packing into the liquid-ordered (

      
      ) or gel phases of the membrane.
      
  • The Fluorescent Reporter (sn-2):

    • Composition: DPH-propionic acid (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid).

    • Structure: A rigid, rod-like polyene hydrocarbon chain (diphenylhexatriene) linked via a short propionyl spacer.

    • Function: This hydrophobic fluorophore intercalates between the acyl chains of surrounding lipids. Its fluorescence anisotropy (polarization) is directly sensitive to the rotational freedom of the surrounding environment, making it a proxy for "membrane fluidity."

Structural Diagram (DOT Visualization)

The following diagram illustrates the logical connectivity and functional domains of the DPHpPC molecule.

DPHpPC_Structure Backbone Glycerol Backbone (sn-1, sn-2, sn-3) Headgroup Phosphocholine Headgroup (Hydrophilic / Polar) Backbone->Headgroup Phosphate Ester Bond Anchor sn-1: Palmitoyl Chain (C16:0 Saturated) Membrane Anchor Backbone->Anchor Ester Linkage Probe sn-2: DPH-Propionyl (Diphenylhexatriene) Fluorescent Reporter Backbone->Probe Ester Linkage Environment Hydrophobic Bilayer Core (Sensing Region) Anchor->Environment Van der Waals Interactions Probe->Environment Intercalates & Aligns (Parallel to Acyl Chains)

Caption: Logical architecture of DPHpPC showing the separation of the polar headgroup and the hydrophobic reporter moiety.

Mechanism of Action & Biophysical Properties[9]

Fluorescence Anisotropy

DPHpPC is primarily used to measure fluorescence anisotropy (


) .
  • Principle: When excited with polarized light, the DPH fluorophore emits light. If the fluorophore is held rigidly (gel phase), the emitted light retains polarization (high anisotropy). If the fluorophore rotates freely (fluid phase), the polarization is lost (low anisotropy).

  • Advantage over Free DPH: Unlike free DPH, which can partition promiscuously into hydrophobic pockets of proteins or triglycerides, DPHpPC is tethered to the phospholipid bilayer. This ensures the signal comes specifically from the membrane leaflet structure.

Partitioning Behavior
  • 
     vs. 
    
    
    
    Phase:
    DPHpPC partitions preferentially into fluid (liquid-disordered,
    
    
    ) phases over gel or liquid-ordered (
    
    
    ) phases. This makes it an excellent tool for detecting phase separation in liposomes or cell membranes.
  • Alignment: The rigid DPH rod aligns parallel to the phospholipid acyl chains.[8] This alignment allows it to report on the "order parameter" of the membrane—essentially how tightly packed the lipid tails are.

Experimental Protocol: Membrane Fusion Assay

A primary application of DPHpPC in drug development is monitoring membrane fusion (e.g., viral entry inhibitors or liposomal drug delivery).

Protocol: Lipid Mixing Assay

Objective: Monitor the fusion of "Labeled" vesicles with "Target" vesicles.

Materials:

  • Labeled Vesicles: POPC containing 1 mol% DPHpPC.

  • Target Vesicles: Unlabeled POPC (or cell mimics).

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Vesicle Formation:

    • Mix lipids in chloroform. Evaporate solvent under nitrogen flow to form a thin film.

    • Hydrate film with Buffer to varying concentrations (typically 1 mM lipid).

    • Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

  • Baseline Measurement:

    • Place Labeled Vesicles in the fluorometer.

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure fluorescence lifetime (

      
      ).[2] At high concentrations in the labeled vesicle, DPHpPC self-quenches or exhibits a specific lifetime profile due to proximity.
      
  • Fusion Initiation:

    • Inject Target Vesicles (excess, typically 10:1 ratio).

    • Add fusogenic agent (e.g., PEG, Calcium, or Fusogenic Peptide).

  • Data Acquisition:

    • Monitor intensity or lifetime changes over time.[5]

    • Mechanism: As fusion occurs, DPHpPC dilutes into the Target Vesicles. The spatial separation of probes changes the fluorescence lifetime or intensity (relief of self-quenching).

  • Quantification:

    • Calculate % Fusion using:

      
      
      Where 
      
      
      
      is determined by lysing the vesicles with Triton X-100 (infinite dilution).
Workflow Visualization (DOT)

Fusion_Assay Step1 Step 1: Preparation (DPHpPC Labeled LUVs) Step2 Step 2: Baseline (High Probe Density Self-Quenching) Step1->Step2 Step3 Step 3: Mixing (Add Unlabeled Target) Step2->Step3 Step4 Step 4: Fusion Event (Lipid Mixing) Step3->Step4 Fusogen Added Step5 Step 5: Dilution (Probe spreads to Target) Step4->Step5 Lateral Diffusion Result Signal Change (Increased Intensity/Lifetime) Step5->Result Data Readout

Caption: Kinetic workflow of a DPHpPC-based lipid mixing assay for monitoring membrane fusion.

Summary of Quantitative Data (DPHpPC vs. DPH)

FeatureFree DPHDPHpPC (Probe)
Localization Promiscuous (Core, Triglycerides, Proteins)Anchored (Bilayer Leaflet Specific)
Rotational Mobility High (Wobbles in voids)Restricted (Tethered to glycerol)
Fluorescence Lifetime ~7-10 ns (Environment dependent)~6-8 ns (Slightly lower due to anchor)
Flip-Flop Rate Fast (Milliseconds)Slow (Hours - negligible during assay)
Main Utility Bulk fluidity measurementsLipid mixing, Asymmetric bilayer studies

References

  • Lentz, B. R. (1989). "Membrane fluidity as detected by diphenylhexatriene probes." Chemistry and Physics of Lipids. Link

  • Morgan, C. G., et al. (1986). "Fusion and phase separation monitored by lifetime changes of a fluorescent phospholipid probe."[5] Biochemistry. Link

  • Parente, R. A., & Lentz, B. R. (1985).[8] "Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe." Biochemistry. Link

  • VulcanChem. "Dphppc (98014-38-1) Product Data." Chemical Catalog. Link

  • Trotter, P. J., & Storch, J. (1989). "Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): utilization of DPH-fatty acid." Biochimica et Biophysica Acta. Link

Sources

Technical Guide: Physical Properties & Engineering of DPhPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" of Electrophysiology

In the realm of reconstituted membrane models, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is not merely a lipid; it is the structural substrate of choice for high-fidelity electrophysiology. Unlike naturally occurring lipids (e.g., POPC, DPPC) which are prone to oxidation and phase instability, DPhPC is a fully saturated, branched-chain synthetic lipid.

Its utility stems from a unique paradox: DPhPC is exceptionally fluid yet mechanically robust. This guide dissects the molecular physics driving this behavior and provides the exact protocols required to engineer stable Black Lipid Membranes (BLMs) for ion channel and nanopore sequencing applications.

Molecular Architecture & Phase Behavior[1][2]

The defining feature of DPhPC is the phytanoyl chain . Unlike the linear palmitoyl or oleoyl chains found in biological membranes, phytanoyl chains contain four methyl groups at positions 3, 7, 11, and 15.

The Steric Hindrance Effect

These methyl branches act as "molecular spacers." In a linear lipid (like DPPC), cooling allows the acyl chains to pack tightly into a rigid "gel" phase (


). In DPhPC, the protruding methyl groups sterically hinder this packing.
  • Result: DPhPC cannot crystallize into a gel phase.[1]

  • Phase Transition (

    
    ):  Effectively non-existent. DPhPC remains in the Liquid Disordered (
    
    
    
    ) phase from -120°C to +120°C .

This wide thermal stability is why DPhPC is critical for long-duration recordings; the membrane does not fluctuate between phase states during minor temperature shifts in the lab, preventing the formation of grain boundary defects that cause leakage.

Diagram 1: The Stability Mechanism

The following diagram illustrates the causal link between molecular structure and membrane stability.

DPhPC_Phase_Behavior cluster_structure Molecular Structure cluster_physics Biophysical Consequence cluster_outcome Experimental Outcome Lipid DPhPC Molecule Chains Branched Phytanoyl Chains (4 Methyl groups/chain) Lipid->Chains Steric Steric Hindrance (Prevents tight packing) Chains->Steric Causes NoGel Suppression of Gel Phase (Lβ) Steric->NoGel Fluidity Permanent Fluid Phase (Lα) (-120°C to +120°C) NoGel->Fluidity Defects Reduced Grain Boundary Defects Fluidity->Defects Prevents Seal High Sealing Resistance (>10 GΩ) Defects->Seal Enables

Caption: Causal pathway from DPhPC's branched architecture to Giga-ohm seal stability.

Quantitative Physical Properties[1][4][5]

The following values are critical for mathematical modeling of equivalent circuits in patch-clamp or BLM amplifiers.

ParameterValue (Approx.)Context & Significance
Phase Transition (

)
< -120°CAlways fluid at experimental conditions. No phase separation artifacts.
Area per Lipid (

)
80.8 ± 1.0

Significantly larger than DPPC (~64

). The "looser" packing contributes to fluidity.
Bending Rigidity (

)
~25 - 32

Stiffer than unsaturated lipids (like DOPC) but maintains fluidity. This rigidity resists mechanical noise.
Specific Capacitance (

)
0.5 - 0.6

For Painted Bilayers (Decane). Lower due to solvent retention in the annulus.
Specific Capacitance (

)
0.8 - 0.9

For Solvent-Free (Montal-Mueller). Approaches the theoretical limit of a pure dielectric capacitor.
Breakdown Voltage (

)
~600 - 900 mV Extremely high. Allows for high-voltage protocols (e.g., DNA unzipping in nanopores).
Hydrophobic Thickness ~28 - 32

Matches the hydrophobic belt of many bacterial porins (e.g.,

-Hemolysin, MspA).

Expert Note on Capacitance: Do not rely solely on optical observation to confirm bilayer formation. Capacitance is your primary validation metric.

  • If

    
    : Your membrane is too thick (likely a solvent torus or "plug").
    
  • If

    
    : You likely have a leaky membrane or oxidized lipids.
    

Experimental Protocols: Engineering the Bilayer

There are two primary methods for forming DPhPC bilayers. The choice depends on your tolerance for residual solvent.

Method A: The "Painting" Technique (Müller-Rudin)

Best for: High-throughput screening, robust channels (e.g.,


-HL).

Reagents:

  • DPhPC (Powder form, >99% purity).

  • n-Decane (anhydrous).

  • Critical: 1% Hexadecane in n-Pentane (for aperture priming).

Step-by-Step Workflow:

  • Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20 mg/mL . Vortex extensively. Note: Decane is used because its volatility is low enough to remain in the annulus (torus) but high enough to allow the bilayer center to thin.

  • Aperture Priming (The Secret Step): Before adding buffer, apply 0.5

    
     of the 1% Hexadecane/Pentane  mix to the dry aperture (typically Delrin or Teflon, 50-150 
    
    
    
    diameter). Let the pentane evaporate (2 mins).
    • Why? This creates a hydrophobic anchor point. Without this, DPhPC often fails to "zip" across the hole.

  • Buffer Addition: Fill both cis and trans chambers with electrolyte (e.g., 1M KCl, 10mM HEPES, pH 7.4).

  • Painting: Dip a clean delrin brush or a pipette tip into the DPhPC/Decane mix. Gently "paint" across the submerged aperture.

  • Thinning: Apply a triangle wave voltage (

    
     mV). You will initially see zero capacitance. As the solvent drains and the bilayer thins (forms a black spot), capacitance will jump to a square wave.
    
Method B: The Solvent-Free Technique (Montal-Mueller)

Best for: Voltage-gated channels sensitive to solvent, or when maximum capacitance is required.

Reagents:

  • DPhPC dissolved in Chloroform or Hexane (1-5 mg/mL).

  • Aperture pre-treated with Hexadecane (as above).[2][3][4]

Workflow:

  • Monolayer Formation: Fill chambers with buffer below the aperture level. Add DPhPC solution to the surface of the buffer in both chambers.

  • Evaporation: Wait 10-15 minutes for the solvent (hexane/chloroform) to evaporate, leaving a lipid monolayer at the air-water interface.

  • Raising the Level: Slowly raise the water level in both chambers simultaneously. As the water passes the aperture, it pulls the monolayers together to zip into a bilayer.

  • Validation: This method yields a thinner membrane (

    
    ) with minimal solvent artifacts.
    
Diagram 2: Experimental Logic Flow

This decision tree helps troubleshoot the formation process.

Protocol_Workflow Start Start: Aperture Prep Prime Prime with Hexadecane/Pentane Start->Prime Method Select Method Prime->Method Paint Painting (Decane) Robust, Fast Method->Paint Fold Montal-Mueller Solvent-Free Method->Fold Check Check Capacitance (Cm) Paint->Check Fold->Check Success Stable Bilayer Proceed to Recording Check->Success Cm = 0.5-0.9 µF/cm² Fail_Thick Too Thick (Cm < 0.4) Action: Zapping/Raise Voltage Check->Fail_Thick Cm Low Fail_Leak Leaky (R < 1GΩ) Action: Re-paint Check->Fail_Leak Resist. Low Fail_Thick->Check Retry Fail_Leak->Start Restart

Caption: Workflow for DPhPC bilayer formation and troubleshooting logic.

References

  • Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Specifications. [Link]

  • Biophysical Journal. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. (Area per lipid and compressibility data).[5][6] [Link]

  • Elements IC. BLM Kit User Guide: Painting a lipid bilayer with the Montal-Mueller technique.[2] (Detailed protocol for solvent-free formation). [Link]

  • Nanion Technologies. Automated formation of lipid bilayers on microstructured chips. (High-throughput DPhPC applications). [Link]

  • Journal of Membrane Biology. Specific electrical capacitance and voltage breakdown as a function of temperature.[7] (Breakdown voltage data). [Link]

Sources

DPhPC: The Non-Transitioning Lipid Standard for Stable Membrane Biophysics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DPhPC Phase Transition Temperature: A Technical Deep Dive Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Discovery Scientists

Executive Summary

In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands as an anomaly. Unlike canonical lipids such as DPPC or DMPC, which exhibit sharp gel-to-liquid crystalline phase transitions (


) at physiologically relevant temperatures, DPhPC is characterized by the complete absence of a measurable phase transition  across a massive temperature range (

to

).

This guide dissects the molecular mechanics behind this thermal stability, contrasting it with standard lipids, and provides validated protocols for leveraging DPhPC in high-fidelity electrophysiology and synthetic biology applications.

Molecular Architecture & The Phase Transition Anomaly

The Structural Basis of Fluidity

The defining feature of DPhPC is not its headgroup (phosphocholine, identical to DPPC) but its hydrophobic tails. Instead of linear acyl chains, DPhPC possesses phytanyl chains derived from isoprene units.

  • Methyl Branching: Each chain contains four methyl groups at positions 3, 7, 11, and 15.

  • Steric Hindrance: These methyl groups act as "molecular spacers," preventing the hydrocarbon chains from packing into a dense, ordered gel lattice (the

    
     phase) even at extremely low temperatures.
    
  • Result: The membrane remains in a liquid-crystalline (

    
    ) fluid state at all practical experimental temperatures.
    
Visualization: DPhPC vs. DPPC

The following diagram contrasts the packing efficiency of DPhPC against DPPC, illustrating why DPhPC resists freezing.

LipidStructure cluster_DPPC DPPC (High Tm = 41°C) cluster_DPhPC DPhPC (No Tm) DPPC_Head PC Headgroup DPPC_Tail Linear Palmitoyl Chains (Tight Packing -> Gel Phase) DPPC_Head->DPPC_Tail Mechanism Thermodynamic Consequence: Entropic penalty of packing methyl groups prevents crystallization. DPPC_Tail->Mechanism Freezes < 41°C DPhPC_Head PC Headgroup DPhPC_Tail Branched Phytanyl Chains (Methyl Spacers -> Steric Hindrance) DPhPC_Head->DPhPC_Tail DPhPC_Tail->Mechanism Fluid > -120°C

Figure 1: Structural comparison showing how methyl branching in DPhPC prevents the tight packing observed in DPPC, eliminating the phase transition.

Comparative Thermodynamics Data

The following table summarizes the phase behavior of DPhPC compared to standard lipids used in membrane research.

LipidChain Type

(Phase Transition)
State at 25°CPrimary Application
DPhPC Branched (Phytanyl)None detected (-120 to +120°C)Fluid (

)
Black Lipid Membranes (BLM), Nanopore Sequencing
DPPC Saturated (C16:0)41°C Gel (

)
Thermosensitive Liposomes, Phase Separation Studies
DOPC Unsaturated (C18:1)-17°C Fluid (

)
General Model Membranes (GUVs)
POPC Mixed (C16:0-18:1)-2°C Fluid (

)
Physiological Mimicry

Critical Insight: While DOPC is also fluid at room temperature, it is prone to oxidation due to its double bonds. DPhPC offers the fluidity of DOPC with the chemical stability of a saturated lipid (no double bonds to oxidize).

Validated Experimental Protocols

Protocol A: Planar Lipid Bilayer (Painting Method)

Application: Single-channel electrophysiology, Nanopore recording. Why DPhPC? Its high breakdown voltage and mechanical stability allow bilayers to last for hours to days.

Reagents:

  • DPhPC (Avanti Polar Lipids, Powder).

  • n-Decane (High purity).

  • Hexadecane (Optional, for pre-treatment).

Workflow:

  • Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20–30 mg/mL .

    • Note: Ensure the lipid is fully dissolved by vortexing; the solution should be clear.

  • Aperture Pre-treatment (Critical):

    • Use a 1% solution of DPhPC in hexadecane.[1]

    • Paint the aperture (typically ~100 µm in a Delrin/Teflon cup) and allow it to air dry for 10-15 minutes. This makes the hydrophobic support "lipid-philic."

  • Bilayer Formation:

    • Fill both cis and trans chambers with buffer (e.g., 1M KCl, 10mM HEPES, pH 7.4).

    • Dip a clean Teflon loop or paintbrush into the 20 mg/mL DPhPC/decane mixture.

    • Gently "paint" across the submerged aperture.[2]

  • Verification:

    • Apply a triangle wave voltage (e.g., ±10 mV).

    • Monitor capacitance. A specific capacitance of ~0.6–0.8 µF/cm² confirms a thinned bilayer.

Protocol B: GUV Electroformation

Application: Visualizing membrane dynamics, protein binding. Why DPhPC? Forms extremely stable vesicles that do not phase separate.

Parameters:

  • Temperature: Room Temperature (22–25°C). No heating required.

  • Voltage: 2.0 – 3.0 V (Peak-to-Peak).

  • Frequency: 10 Hz.[3][4][5]

Workflow:

  • Deposition: Spread 10 µL of DPhPC (1 mg/mL in Chloroform) onto ITO-coated glass slides.

  • Desiccation: Vacuum desiccate for >2 hours to remove all solvent traces.

  • Assembly: Assemble the chamber with a silicone spacer and fill with 300mM Sucrose solution.

  • Electroformation:

    • Connect to function generator.[6]

    • Apply 10 Hz, 2 V for 2 hours.

    • Reduce frequency to 5 Hz, 1 V for 30 mins to detach vesicles.

  • Harvest: Gently pipette vesicles into an iso-osmolar Glucose solution (for density contrast).

Experimental Workflow Visualization

DPhPC_Workflow cluster_BLM Planar Bilayer (BLM) cluster_GUV GUV Electroformation Start DPhPC Powder (Store at -20°C) Solvent1 Dissolve in n-Decane (20-30 mg/mL) Start->Solvent1 Solvent2 Dissolve in Chloroform (1 mg/mL) Start->Solvent2 Paint Paint Aperture (Under Buffer) Solvent1->Paint Verify Check Capacitance (Target: >0.6 µF/cm²) Paint->Verify Dry Desiccate on ITO Slide (>2 Hours) Solvent2->Dry AC_Field Apply AC Field (10Hz, 2V, RT) Dry->AC_Field

Figure 2: Parallel workflows for generating Planar Bilayers (BLM) and Giant Unilamellar Vesicles (GUVs) using DPhPC.

References

  • Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Information. Available at: [Link]

  • Tristram-Nagle, S., et al. (2010). "Structure and water permeability of fully hydrated diphytanoylPC." Biophysical Journal, 98(1), 65-74. Available at: [Link]

  • Redmond, T., et al. (2012). "Assembly of DPhPC/DPhPE membranes." Langmuir, 28(9).
  • Mayer, M., et al. (2003). "Microfabricated Teflon membranes for low-noise recordings of ion channels in planar lipid bilayers." Biophysical Journal, 85(4), 2684-2695. (Protocol for BLM painting).
  • Hungerford, G., et al. (2020). "Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films." Membranes, 10(12), 395.

Sources

Advanced Characterization and Protocol Design for the Self-Assembly of DPHpPC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the self-assembly mechanisms, preparation protocols, and characterization of DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine).

Executive Summary

DPHpPC is a functionalized phospholipid integrating the fluorescent moiety diphenylhexatriene (DPH) into the sn-2 acyl chain of a phosphatidylcholine backbone. Unlike free DPH probes which can partition ambiguously, DPHpPC co-assembles into the lipid bilayer lattice, providing a structurally anchored reporter of membrane dynamics.

This guide addresses the self-assembly of DPHpPC —specifically its formation into vesicular structures (liposomes) in aqueous media. While often used as a dopant (0.1–1 mol%) to probe host membranes, DPHpPC follows the thermodynamic laws of amphiphilic self-assembly to form stable bilayers, driven by the hydrophobic effect and geometric packing parameters.

Key Applications:

  • Membrane Biophysics: Real-time monitoring of Gel-to-Liquid Crystalline (

    
    ) phase transitions.
    
  • Drug Delivery: Fluorescent tracking of liposomal carriers without dye leakage.

  • High-Throughput Screening: Membrane fluidity assays for drug-membrane interactions.

Molecular Architecture & Thermodynamic Drivers

The Amphiphilic Driver

The self-assembly of DPHpPC is governed by its amphiphilic structure.

  • Hydrophilic Head: Phosphocholine (zwitterionic). Hydration shell formation drives the headgroups toward the aqueous phase.

  • Hydrophobic Tail (sn-1): Palmitic acid (C16:0). Provides Van der Waals ordering.

  • Fluorescent Tail (sn-2): DPH moiety linked via a short acyl spacer. This bulky, rigid group disrupts tight packing compared to pure DPPC, typically lowering the main phase transition temperature (

    
    ) and altering the Critical Packing Parameter (CPP).
    
Critical Packing Parameter (CPP)

The geometry of DPHpPC dictates its supramolecular phase.



Where:
  • 
     = Volume of the hydrophobic tail.
    
  • 
     = Optimal headgroup area.
    
  • 
     = Critical chain length.
    

For DPHpPC,


, favoring the formation of lamellar bilayers  (

or

phases) rather than micelles (

) or inverted hexagonal phases (

).
Phase Behavior Diagram

The following Graphviz diagram illustrates the transition of DPHpPC from monomers to organized vesicular structures.

DPHpPC_Assembly cluster_forces Thermodynamic Drivers Monomer Free DPHpPC Monomers (Entropy Dominated) Film Dry Lipid Film (Anisotropic Lamellae) Monomer->Film Solvent Evaporation (CHCl3 removal) MLV Multilamellar Vesicles (MLVs) (Hydrated, Heterogeneous) Film->MLV Hydration > Tm (Hydrophobic Effect) LUV Large Unilamellar Vesicles (LUVs) (Extruded, Homogeneous) MLV->LUV Extrusion/Sonication (Shear Energy) Driver1 Entropic Exclusion of Water Driver2 Van der Waals Tail Interaction

Caption: Thermodynamic trajectory of DPHpPC self-assembly from solvated monomers to defined vesicular phases.

Experimental Protocol: Preparation of DPHpPC Vesicles

Objective: Synthesize Large Unilamellar Vesicles (LUVs) of DPHpPC (or DPHpPC-doped DPPC) with a diameter of ~100 nm.

Materials & Pre-requisites
  • Lipid: DPHpPC (Storage: -20°C, under Argon).

  • Solvent: Chloroform (HPLC Grade).

  • Buffer: HEPES or PBS (pH 7.4).

  • Equipment: Rotary evaporator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve DPHpPC in chloroform to a concentration of 1–5 mM.

  • Critical Control: Perform in amber glass vials to prevent photobleaching of the DPH moiety.

Step 2: Thin Film Formation Transfer the required volume to a round-bottom flask. Evaporate solvent under a stream of Nitrogen or Argon, then vacuum desiccate for >2 hours.

  • Why? Complete removal of organic solvent is critical; trace chloroform destabilizes the bilayer and quenches fluorescence.

Step 3: Hydration (The Self-Assembly Event) Add pre-warmed buffer (Temperature >


) to the dry film. For DPHpPC/DPPC mixtures, use 50°C .
  • Mechanism:[1][2] Water penetrates the dry lipid stacks, causing them to swell and peel off into Multilamellar Vesicles (MLVs).

  • Action: Vortex vigorously for 30 minutes.

Step 4: Sizing (Extrusion) Pass the MLV suspension through 100 nm polycarbonate filters 11–21 times using an extruder heated to 50°C.

  • Result: This applies shear stress, converting onion-like MLVs into uniform Large Unilamellar Vesicles (LUVs).

Characterization Techniques

To validate the self-assembly and functional integrity of DPHpPC vesicles, a multi-modal approach is required.

Quantitative Metrics Table
TechniqueParameter MeasuredExpected Outcome for DPHpPC LUVs
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (

)
100 ± 10 nm (PDI < 0.1)
Fluorescence Anisotropy (

)
Rotational Diffusion / OrderHigh (

) in Gel Phase; Low (

) in Fluid Phase
Zeta Potential Surface ChargeNear Neutral (-5 to +5 mV) unless doped with charged lipids
Cryo-TEM MorphologySpherical, unilamellar bilayers (Thickness ~4–5 nm)
Fluorescence Anisotropy: The Gold Standard

Since DPHpPC is a reporter probe, anisotropy is the primary validation of its insertion into the bilayer.

Protocol:

  • Excitation: 360 nm | Emission: 430 nm.

  • Measure intensities:

    
     (Vertical-Vertical) and 
    
    
    
    (Vertical-Horizontal).
  • Calculate Anisotropy (

    
    ):
    
    
    
    
    (Where G is the instrument grating factor)

Interpretation:

  • High r: The DPH tail is constrained (Gel phase, rigid assembly).

  • Low r: The DPH tail is tumbling freely (Liquid crystalline phase, fluid assembly).

  • Self-Validation: If

    
     remains near 0 (<0.05), the lipid has not assembled into a bilayer or is aggregated in solution.
    

Mechanistic Pathway of Signal Transduction

When used as a sensor, DPHpPC reports on membrane perturbations (e.g., drug insertion).

DPHpPC_Sensing State1 Gel Phase (Ordered) High Viscosity Rotation DPH Moiety Rotation State1->Rotation Restricted State2 Liquid Crystalline (Disordered) High Fluidity State2->Rotation Free Drug Drug/Ligand Interaction Drug->State1 Induces Melting Signal Fluorescence Anisotropy (r) Change Rotation->Signal Determines

Caption: Logic flow of DPHpPC sensing mechanism. Drug insertion increases disorder, increasing rotation, and decreasing anisotropy.

References

  • Parente, R. A., & Lentz, B. R. (1985). Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe. Biochemistry, 24(23), 6178–6185. Link

  • Repáková, J., et al. (2004). Influence of DPH on the Structure and Dynamics of a DPPC Bilayer. Biophysical Journal, 88(5), 3398–3410. Link

  • London, E., & Feigenson, G. W. (1981). Fluorescence quenching in model membranes. Biochemistry, 20(7), 1932–1938. Link

  • Avanti Polar Lipids. Liposome Preparation via Extrusion. Technical Guide. Link

Sources

An In-Depth Technical Guide: Elucidating the Interaction of Cholesterol with Diphytanoylphosphatidylcholine (DPhPC) Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of cellular biology, the plasma membrane is not merely a passive container but a dynamic, semi-permeable barrier that orchestrates a vast array of life-sustaining processes. Its biophysical properties, such as fluidity, permeability, and mechanical strength, are critical for functions ranging from signal transduction to molecular transport.[1] These properties are largely governed by the membrane's lipid composition, with cholesterol playing a singularly crucial role in mammalian cells.[2] Cholesterol, an amphipathic sterol, intercalates into the lipid bilayer, profoundly modulating its structure and behavior.[3]

To deconstruct the complex interactions within a native cell membrane, researchers rely on well-defined model systems. Among the most powerful of these is the Diphytanoylphosphatidylcholine (DPhPC) membrane. DPhPC is a synthetic phospholipid distinguished by its branched phytanoyl acyl chains. This unique branched structure sterically hinders the close packing required for the formation of a crystalline gel phase, meaning DPhPC membranes exist in a fluid, liquid-disordered state across a broad range of temperatures. This characteristic makes DPhPC an exemplary model for isolating and studying the effects of cholesterol on membrane fluidity and order, independent of temperature-induced lipid phase transitions.[4]

This guide provides a detailed exploration of the fundamental interactions between cholesterol and DPhPC membranes. We will delve into the molecular mechanisms driving cholesterol's famous "condensing effect," the resulting phase behavior, and the state-of-the-art experimental and computational techniques used to characterize these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this vital biomolecular partnership.

The Dual Nature of Cholesterol: The Condensing and Ordering Effect

The most well-documented influence of cholesterol on fluid-phase phospholipid bilayers is the "condensing effect."[5] This phenomenon was first observed in monolayer experiments and has since been extensively confirmed in bilayer systems.[5] It is not merely a matter of filling space; rather, it is a sophisticated interaction rooted in the unique geometry of the cholesterol molecule. The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of the DPhPC lipids. This interaction sterically constrains the motion of the upper segments of the phytanoyl chains, forcing them into a more extended, all-trans conformation.[6]

This molecular ordering has several critical, macroscopic consequences:

  • Increased Acyl Chain Order: The alignment of the lipid chains parallel to the cholesterol molecule significantly increases the orientational order of the bilayer's hydrophobic core. This is quantifiable through techniques like Nuclear Magnetic Resonance (NMR), which measures the deuterium order parameter (SCD) of specifically labeled lipids.[7][8]

  • Decreased Area per Lipid (APL): As the lipid chains become more ordered and extended, they pack more efficiently, reducing the average surface area occupied by each lipid molecule.[7][9] This decrease in APL is greater than what would be expected from simple ideal mixing, highlighting the non-ideal, favorable interaction between cholesterol and the phospholipids.[10]

  • Increased Membrane Thickness: To conserve the volume of the now-extended acyl chains within a smaller surface area, the membrane must thicken.[5] This increase in the phosphate-to-phosphate distance across the bilayer is readily measured by scattering techniques.[5][11]

This trifecta of effects—increased order, decreased area, and increased thickness—collectively defines the condensing effect, transforming the membrane into a more robust and less permeable barrier.

Condensing_Effect cluster_0 Pure DPhPC Membrane (Liquid-Disordered) cluster_1 DPhPC + Cholesterol (Liquid-Ordered) ld_lipid1 Head Acyl Chains ld_lipid2 Head Acyl Chains ld_lipid3 Head Acyl Chains ld_lipid4 Head Acyl Chains arrow_node Addition of Cholesterol ld_lipid3->arrow_node ld_note High APL Low Thickness Disordered Chains lo_lipid1 Head Acyl Chains chol1 Chol lo_lipid2 Head Acyl Chains chol2 Chol lo_lipid3 Head Acyl Chains lo_note Low APL High Thickness Ordered Chains arrow_node->lo_lipid1

Caption: Cholesterol induces a transition from a disordered to an ordered state.

Quantitative Impact of Cholesterol on Membrane Structure

The structural changes induced by cholesterol are concentration-dependent. Data from molecular dynamics simulations and experimental studies on phosphatidylcholine (PC) bilayers provide a clear picture of this relationship.

Cholesterol (mol%)Change in Area per Lipid (APL)Change in Membrane ThicknessAcyl Chain Order (SCD)
0Baseline (~70-75 Ų)BaselineLow
10DecreaseIncreaseModerate Increase
20Significant DecreaseSignificant IncreaseHigh
30Approaching SaturationApproaching MaximumVery High
40Saturated (~45-50 Ų)MaximumSaturated
50SaturatedMaximumSaturated
(Note: Absolute values are lipid-specific; trends are general for fluid PC bilayers. Data synthesized from multiple sources for illustrative purposes).[5][7][9][11][12]

Phase Behavior: The Emergence of the Liquid-Ordered (Lo) Phase

The incorporation of cholesterol into a DPhPC bilayer does more than just condense the membrane; it induces the formation of a distinct thermodynamic phase known as the liquid-ordered (Lo) phase.[13] This phase is a fascinating hybrid, exhibiting properties of both a solid-like gel phase and a fluid-like liquid phase.

  • Liquid-Disordered (Ld) Phase: This is the native state of a pure DPhPC bilayer. It is characterized by low acyl chain order (high number of gauche defects) and high lateral mobility of the lipid molecules.

  • Liquid-Ordered (Lo) Phase: In the presence of sufficient cholesterol (typically >20-25 mol%), the membrane transitions to the Lo phase. This state is defined by high acyl chain order (similar to a gel phase) but retains a high rate of lateral diffusion for both lipids and cholesterol (characteristic of a fluid phase).[14]

The existence of the Lo phase is fundamental to the "lipid raft" hypothesis in cell biology, where cholesterol-rich Lo domains are thought to coexist with a surrounding Ld phase, creating functional platforms for protein sorting and signaling.[15] While a pure DPhPC/cholesterol system will exist as a single Lo phase at high cholesterol concentrations, understanding its properties is key to interpreting its behavior in more complex, raft-forming mixtures.

Phase_Diagram_Concept cluster_phases Key Membrane Phases cluster_transition Cholesterol-Induced Transition in DPhPC Ld Liquid-Disordered (Ld) - High Fluidity - Low Order Pure_DPhPC Pure DPhPC Ld->Pure_DPhPC is in phase Lo Liquid-Ordered (Lo) - High Fluidity - High Order High_Chol_DPhPC DPhPC + >25% Chol Lo->High_Chol_DPhPC is in phase Gel Gel (So) - Low Fluidity - High Order (Not formed by DPhPC) Pure_DPhPC->High_Chol_DPhPC Increasing Cholesterol

Caption: Cholesterol drives DPhPC from the Ld to the Lo phase.

Key Methodologies for Characterization

A multi-faceted approach combining computational and experimental techniques is necessary to fully elucidate the interaction between cholesterol and DPhPC membranes.

Computational Modeling: Molecular Dynamics (MD) Simulations
  • Principle: MD simulations provide an atomistic, time-resolved view of the membrane, allowing for the direct observation of molecular interactions. By solving Newton's equations of motion for every atom in the system, MD can predict macroscopic properties from first principles.[7][12]

  • Causality & Insight: This technique is invaluable for establishing cause-and-effect relationships that are difficult to observe directly in experiments. For instance, simulations clearly show how the rigid steroid ring of cholesterol physically impedes the gauche-trans isomerization of lipid acyl chains, directly causing the increase in order parameters.[12][16] MD simulations are also used to calculate APL, membrane thickness, diffusion coefficients, and the free energy of cholesterol insertion, providing quantitative data that directly complements experimental findings.[17][18]

Scattering Techniques: X-ray and Neutron Scattering
  • Principle: These techniques probe the structure of the membrane by analyzing how a beam of X-rays or neutrons is scattered by the sample. Small-angle scattering (SAXS/SANS) provides information on larger structures, such as the overall membrane thickness and lamellar repeat distance.[5][19] Wide-angle scattering (WAXS) reveals information about the lateral packing of the acyl chains.[20]

  • Causality & Insight: X-ray diffraction is the gold standard for measuring membrane thickness. The direct measurement of a decreasing lamellar d-spacing upon dehydration or an increasing phosphate-to-phosphate distance with added cholesterol provides unambiguous evidence of structural changes.[5] Neutron scattering, often paired with deuterium labeling of either the lipid or cholesterol, offers a unique advantage in determining the precise location and orientation of cholesterol within the bilayer, a feat difficult to achieve with other methods.[21][22]

Spectroscopy Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Solid-state ²H NMR is particularly powerful for studying membranes. By replacing hydrogen atoms on the lipid acyl chains with deuterium, one can measure the quadrupolar splitting, which is directly proportional to the SCD order parameter of that specific carbon segment.[8][23]

    • Causality & Insight: NMR provides segment-specific information about acyl chain order. Experiments consistently show that cholesterol's ordering effect is most pronounced near the headgroup region and diminishes toward the center of the bilayer, providing a detailed map of its influence.[24][25] This validates the "umbrella model," where cholesterol's hydroxyl group is anchored near the lipid headgroups, and its rigid body orders the upper part of the chains.[9][26]

  • Fluorescence Spectroscopy:

    • Principle: This technique utilizes fluorescent probes that partition into the membrane and whose spectral properties (e.g., emission wavelength, anisotropy) are sensitive to the local environment. Probes like Diphenylhexatriene (DPH) report on the rotational freedom within the hydrophobic core (fluidity), while Laurdan reports on the hydration level at the glycerol backbone region.[27][28]

    • Causality & Insight: The addition of cholesterol to DPhPC membranes causes a significant increase in the fluorescence anisotropy of DPH, indicating a more restricted, ordered environment.[28] Simultaneously, a blue-shift in Laurdan's emission (decreased Generalized Polarization) indicates dehydration of the interfacial region as cholesterol promotes tighter lipid packing. These techniques provide a dynamic and sensitive readout of the membrane's physical state.

Experimental Protocol: Preparation and Characterization of DPhPC/Cholesterol LUVs

The preparation of uniform, single-lamellar vesicles is a foundational workflow for the majority of biophysical characterization studies. This protocol ensures a homogenous sample population, which is critical for obtaining reproducible and interpretable data.

Caption: Standard workflow for preparing Large Unilamellar Vesicles (LUVs).

Step-by-Step Methodology:

  • Lipid Stock Preparation: DPhPC and cholesterol are dissolved in a 2:1 (v/v) mixture of chloroform and methanol to create stock solutions of known concentration. Purity should be verified by thin-layer chromatography (TLC).

  • Mixing: Appropriate volumes of the DPhPC and cholesterol stock solutions are mixed in a round-bottom flask to achieve the desired final molar ratio.

  • Film Formation: The organic solvent is slowly evaporated under a gentle stream of inert nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask wall. Causality: A thin film maximizes the surface area for complete solvent removal and subsequent hydration.

  • Vacuum Desiccation: The flask is placed under high vacuum for at least 2 hours (preferably overnight) to remove any residual traces of organic solvent, which could alter membrane properties.

  • Hydration: The dry lipid film is hydrated with the desired aqueous buffer (e.g., PBS, HEPES). The buffer should be pre-warmed if working with lipids that have a high phase transition temperature (though not critical for DPhPC). Gentle vortexing helps to lift the lipid film from the glass, forming multilamellar vesicles (MLVs).

  • Homogenization (Freeze-Thaw): The MLV suspension is subjected to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath. Trustworthiness: This step disrupts the lamellar structure and promotes a more uniform distribution of solutes between lamellae, leading to more efficient LUV formation during extrusion.

  • Extrusion: The MLV suspension is loaded into a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). The solution is passed through the membrane 11-21 times. Causality: The high shear forces during passage through the pores rupture the MLVs and force them to re-form into unilamellar vesicles with a diameter close to the pore size.

  • Quality Control (DLS): The final vesicle suspension is analyzed using Dynamic Light Scattering (DLS). A successful preparation will show a single, narrow peak with a low Polydispersity Index (PDI < 0.1), confirming a monodisperse population of Large Unilamellar Vesicles (LUVs).

Implications for Research and Drug Development

A thorough understanding of cholesterol-DPhPC interactions provides a powerful predictive framework with significant practical applications:

  • Liposomal Drug Delivery: Cholesterol is a cornerstone ingredient in many FDA-approved liposomal drug formulations. Its condensing effect is harnessed to decrease the permeability of the bilayer to encapsulated drugs, thereby reducing premature leakage and increasing circulation time.[17] Furthermore, by stiffening the membrane, cholesterol enhances the stability of liposomes in the bloodstream.[1] The choice of cholesterol concentration allows for the fine-tuning of a vesicle's mechanical properties and release kinetics.

  • Understanding Lipid Rafts: DPhPC, when mixed with a high-Tm lipid like dipalmitoylphosphatidylcholine (DPPC) and cholesterol, creates a model system for studying Lo/Ld phase coexistence. This is a primary tool for investigating the biophysical principles that drive the formation of lipid rafts, which are implicated in everything from viral entry to immune signaling.[29]

  • Membrane Protein Function: The local lipid environment, heavily modulated by cholesterol, can allosterically regulate the function of membrane proteins. Changes in membrane thickness, curvature stress, and fluidity can directly impact the conformational equilibrium and activity of channels, receptors, and enzymes.[24]

Conclusion

The interaction between cholesterol and DPhPC is a cornerstone of model membrane biophysics. Cholesterol is not a passive filler but an active modulator that imposes order, reduces area, and increases the thickness of the fluid DPhPC bilayer, driving the formation of the liquid-ordered phase. This transformation enhances the membrane's barrier function and mechanical stability. The synergy of computational modeling with a suite of biophysical techniques—scattering, NMR, and fluorescence—has provided a remarkably detailed and consistent picture of this interaction at the molecular level. The principles gleaned from this simple, two-component system provide an invaluable foundation for understanding the complex behavior of biological membranes and for the rational design of next-generation drug delivery vehicles.

References

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  • Huang, Z., & London, E. (2016). Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit. Biophysical Journal. [Link]

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  • Franks, N. P. (1989). X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes. Chemistry and Physics of Lipids. [Link]

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  • Leeb, F., & Maibaum, L. (2018). Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. arXiv. [Link]

  • Al-Sabban, M., et al. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery. bioRxiv. [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (2005). Structure of phospholipid-cholesterol membranes: An x-ray diffraction study. Physical Review E. [Link]

  • Zorn, R., et al. (2009). Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase. The European Physical Journal E: Soft Matter and Biological Physics. [Link]

  • Ali, S., et al. (2007). Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. Biophysical Journal. [Link]

  • Shi, J., et al. (2023). Cholesterol-Induced Nanoscale Variations in the Thickness of Phospholipid Membranes. Nano Letters. [Link]

  • Ohvo-Rekilä, H., et al. (2003). Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer. Biophysical Journal. [Link]

  • An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Advances. [Link]

  • Hung, W.-C., et al. (2007). The Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal. [Link]

  • Agha-amini-afshar, M., et al. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

  • Pasenkiewicz-Gierula, M., et al. (2001). Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study. FEBS Letters. [Link]

  • Hofsäß, C., et al. (2009). Effect of cholesterol on the structure of a phospholipid bilayer. Proceedings of the National Academy of Sciences. [Link]

  • Saito, K., & Tanaka, M. (2011). Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study. The Journal of Physical Chemistry B. [Link]

  • Lillo, P., et al. (2013). Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Zhao, W., et al. (2023). Cholesterol tunes lipid bilayer interactions. Chemical Science. [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (2005). The phase diagrams of DPPC-cholesterol mixtures at 98% RH (a) and 75% RH (b). ResearchGate. [Link]

  • Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]

  • Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]

  • Rog, T., & Pasenkiewicz-Gierula, M. (2004). Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [Link]

  • SoftSimu. (2009). Molecular Dynamics simulation of a lipid bilayer and water. YouTube. [Link]

  • Kelley, E. G., et al. (2020). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Biophysical Journal. [Link]

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  • Armstrong, C. L., et al. (2013). The Observation of Highly Ordered Domains in Membranes with Cholesterol. PLOS ONE. [Link]

  • Huang, J., & Feigenson, G. W. (2007). Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. Proceedings of the National Academy of Sciences. [Link]

  • An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Publishing. [Link]

  • Mondal, J., & Bagchi, B. (2018). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. [Link]

  • Penič, S., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. Membranes. [Link]

  • Brown, M. F., & Molugu, T. R. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. SpringerLink. [Link]

  • LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity. LabXchange. [Link]

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  • Heberle, F. A., et al. (2017). Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data. ResearchGate. [Link]

  • Molugu, T. R., & Brown, M. F. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. PubMed. [Link]

  • Hanna, R. A., et al. (2018). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic Resonance in Chemistry. [Link]

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  • Leftin, A., et al. (2013). Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point. Biophysical Journal. [Link]

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An In-depth Technical Guide to the Discovery and History of Phospholipid Research: Dipalmitoylphosphatidylcholine (DPPC) and Diphytanoylphosphatidylcholine (DPhPC)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Query: The term "Dphppc" is not a standard abbreviation in the scientific literature. It is highly probable that this is a typographical error for either DPPC (Dipalmitoylphosphatidylcholine) or DPhPC (Diphytanoylphosphatidylcholine). Both are significant phospholipids in their respective fields of research. This guide will provide a comprehensive overview of both molecules to address the likely intent of the query.

Part I: Dipalmitoylphosphatidylcholine (DPPC) - The Cornerstone of Lung Surfactant and a Workhorse in Liposome Technology

Discovery and Historical Context

The story of Dipalmitoylphosphatidylcholine (DPPC) is intrinsically linked to the understanding of pulmonary physiology. While the parent molecule, phosphatidylcholine, was known earlier, the specific importance of the dipalmitoyl variant came to light with research into lung surfactant. In the 1960s, it was established that a substance lining the alveoli was responsible for reducing surface tension, preventing lung collapse at the end of expiration.[1][2][3] Subsequent analysis revealed this "anti-atelectasis factor" to be a complex mixture of lipids and proteins, with DPPC being the most abundant and critical lipid component.[1][2][3][4][5][6] This discovery was a landmark in respiratory medicine, leading to the development of exogenous surfactant therapies for premature infants suffering from Respiratory Distress Syndrome (RDS), a condition caused by insufficient surfactant production.[1][7]

Chemical Structure and Biophysical Properties

DPPC is a glycerophospholipid with a choline headgroup and two saturated 16-carbon fatty acid chains (palmitic acid).[1][3] Its amphipathic nature, with a hydrophilic head and two hydrophobic tails, dictates its self-assembly into structures like micelles, liposomes, and lipid bilayers in aqueous environments.[1]

PropertyValueSource
Chemical Formula C40H80NO8P[1]
Molar Mass 734.053 g/mol [1]
Phase Transition Temperature (Tm) ~41 °C[3]

The saturated nature of its acyl chains allows for tight packing, resulting in a relatively high phase transition temperature. At physiological temperature (37°C), pure DPPC exists in a more ordered gel phase.[1]

DPPC_Structure cluster_hydrophilic_head Hydrophilic Headgroup cluster_hydrophobic_tails Hydrophobic Tails Phosphate Phosphate (PO4) Choline Choline (N(CH3)3) Phosphate->Choline Ester Bond Glycerol Glycerol Backbone Glycerol->Phosphate Palmitic_Acid_1 Palmitic Acid (C16:0) Glycerol->Palmitic_Acid_1 Ester Bond Palmitic_Acid_2 Palmitic Acid (C16:0) Glycerol->Palmitic_Acid_2 Ester Bond

Caption: Chemical structure of DPPC.

Biosynthesis of DPPC

The primary site of DPPC synthesis for lung surfactant is the type II pneumocytes in the alveoli.[1][3][5] The synthesis occurs in the endoplasmic reticulum via two main pathways: the de novo pathway and the remodeling pathway.[8]

De Novo Pathway: This is the principal pathway for phosphatidylcholine synthesis.

DPPC_De_Novo_Synthesis Choline Choline Choline_Phosphate Choline Phosphate Choline->Choline_Phosphate Choline Kinase CDP_Choline CDP-Choline Choline_Phosphate->CDP_Choline Choline-phosphate cytidylyltransferase DPPC Dipalmitoyl- phosphatidylcholine (DPPC) CDP_Choline->DPPC Diacylglycerol Diacylglycerol Diacylglycerol->DPPC Choline phosphotransferase

Caption: De novo synthesis pathway of DPPC.

Remodeling Pathway: This pathway modifies existing phosphatidylcholine molecules to have two palmitoyl chains.[8]

Key Research Applications
  • Pulmonary Surfactant: DPPC is the primary component of both natural and synthetic lung surfactants used to treat RDS in premature infants.[1][2][7] Research continues to optimize surfactant formulations for various lung diseases.

  • Liposomal Drug Delivery: DPPC is widely used in the formulation of liposomes for drug delivery.[1][9][10][11] Its biocompatibility and ability to form stable bilayers make it an excellent carrier for both hydrophilic and hydrophobic drugs.

    • Thermosensitive Liposomes: The phase transition of DPPC at ~41°C is exploited in thermosensitive liposomes.[11][12] These liposomes are stable at body temperature but release their drug payload when heated locally, for example, in a tumor, allowing for targeted drug delivery.[12]

Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration

This method is a standard procedure for preparing multilamellar vesicles (MLVs).

  • Lipid Film Formation:

    • Dissolve DPPC powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of DPPC (>41°C). This allows the lipids to swell and form MLVs.

  • Sizing (Optional):

    • To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Passing the MLVs through polycarbonate membranes with defined pore sizes.

Part II: Diphytanoylphosphatidylcholine (DPhPC) - The Gold Standard for Artificial Bilayers and Ion Channel Research

Discovery and Historical Context

Diphytanoylphosphatidylcholine (DPhPC) is a synthetic phospholipid.[13][14] Its development was driven by the need for exceptionally stable and electrically resistant model membranes for biophysical studies, particularly in the field of electrophysiology.[13][15][16] Unlike naturally occurring phospholipids with straight acyl chains that can pack into a gel phase, the branched structure of DPhPC's phytanoyl chains prevents crystallization and maintains a fluid state over a broad range of temperatures.[14][17][18] This remarkable stability has made it the lipid of choice for creating artificial planar lipid bilayers to study the function of ion channels and other membrane proteins.[13][19][20][21]

Chemical Structure and Biophysical Properties

DPhPC is characterized by its two phytanoyl chains, which are 16-carbon chains with methyl branches at the 3, 7, 11, and 15 positions.[22] These branches sterically hinder close packing, resulting in a lipid bilayer with high fluidity and low permeability to ions and water.[16][17][21][23]

PropertyValueSource
Chemical Formula C48H96NO8P[22]
Molar Mass 846.26 g/mol [22]
Phase Transition Temperature (Tm) < -120 °C[]

The extremely low phase transition temperature ensures that DPhPC membranes remain in a fluid state under typical experimental conditions.[]

DPhPC_Structure cluster_hydrophilic_head Hydrophilic Headgroup cluster_hydrophobic_tails Hydrophobic Tails Phosphate Phosphate (PO4) Choline Choline (N(CH3)3) Phosphate->Choline Ester Bond Glycerol Glycerol Backbone Glycerol->Phosphate Phytanoyl_Chain_1 Phytanoyl Chain (Branched C16) Glycerol->Phytanoyl_Chain_1 Ester Bond Phytanoyl_Chain_2 Phytanoyl Chain (Branched C16) Glycerol->Phytanoyl_Chain_2 Ester Bond

Caption: Chemical structure of DPhPC.

Key Research Applications
  • Planar Lipid Bilayers (PLBs): DPhPC is the most common lipid for forming PLBs to study single-channel electrical recordings of ion channels.[13][25] The high electrical resistance (giga-ohm seal) and mechanical stability of DPhPC membranes are crucial for resolving the picoampere currents that flow through a single channel.[15]

  • Model Membranes for Biophysical Studies: The stability and well-defined properties of DPhPC bilayers make them an excellent model system for studying lipid-protein interactions, membrane fusion, and the effects of drugs on membrane properties.[21][26]

  • Biosensors: DPhPC-based bilayers are used in the development of biosensors, where the incorporation of specific proteins or receptors allows for the detection of target analytes.[23]

Experimental Workflow: Planar Lipid Bilayer (PLB) Formation for Ion Channel Recording

This workflow outlines the "painting" method for forming a PLB.

PLB_Formation_Workflow cluster_setup Experimental Setup cluster_procedure Bilayer Formation cluster_recording Ion Channel Recording Chamber Two-chamber system separated by a thin film with a small aperture Lipid_Solution Prepare a solution of DPhPC in an organic solvent (e.g., n-decane) Chamber->Lipid_Solution Electrodes Ag/AgCl electrodes in each chamber Amplifier Patch-clamp amplifier Electrodes->Amplifier Recording Apply a voltage across the membrane and record the resulting ionic current Amplifier->Recording Painting Apply a small amount of the lipid solution across the aperture with a brush or glass rod Lipid_Solution->Painting Thinning The lipid annulus thins out, forming a bilayer across the aperture Painting->Thinning Verification Monitor the capacitance of the membrane. A stable bilayer has a characteristic capacitance (~0.7 µF/cm²) Thinning->Verification Reconstitution Add purified ion channel protein to one chamber Verification->Reconstitution Insertion Spontaneous insertion of the protein into the bilayer Reconstitution->Insertion Insertion->Recording

Caption: Workflow for a planar lipid bilayer experiment.

References

  • Leveraging DPhPC for Robust Model Membranes in Biophysical Research. (2026, February 15). Ningbo Inno Pharmchem Co., Ltd.
  • Dipalmitoylphosphatidylcholine. In Wikipedia. [Link]

  • Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports. [Link]

  • Pathway of significance for the synthesis of pulmonary surfactant. PubMed. [Link]

  • A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubicin to Cells. PMC. [Link]

  • Pulmonary surfactant. In Wikipedia. [Link]

  • Pathways for synthesis of dipalmitoylphosphatidylcholine (DPPC) by lung alveolar epithelial cells. ResearchGate. [Link]

  • Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity. PubMed. [Link]

  • Properties of diphytanoyl phospholipids at the air-water interface. PubMed. [Link]

  • Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. PubMed. [Link]

  • Current developments in drug delivery with thermosensitive liposomes. PMC. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Taylor & Francis Online. [Link]

  • Properties of Diphytanoyl Phospholipids at the Air–Water Interface. Langmuir. [Link]

  • Phospholipid Synthesis. Biochemistry - Pharmacy 180. [Link]

  • Physicochemical Analysis of DPPC and Photopolymerizable Liposomal Binary Mixture for Spatiotemporal Drug Release. Analytical Chemistry. [Link]

  • Surfactant phospholipid DPPC downregulates monocyte respiratory burst via modulation of PKC. American Physiological Society Journals. [Link]

  • Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections. Frontiers. [Link]

  • DPhPC - 2 mg. Tebubio. [Link]

  • Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. ResearchGate. [Link]

  • Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine).
  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. MDPI. [Link]

  • Diphytanoyl lipids as model systems for studying membrane-active peptides. ResearchGate. [Link]

  • Dipalmitoylphosphatidylcholine. Grokipedia. [Link]

  • DPPC: What It Stands For & Why It Matters. DPPC. [Link]

  • Using cryo-EM to measure the dipole potential of a lipid membrane. PNAS. [Link]

  • Electroporation Threshold of POPC Lipid Bilayers with Incorporated Polyoxyethylene Glycol (C12E8). The Journal of Physical Chemistry B. [Link]

  • DIPALMITOYLPHOSPHATIDYLCHOLINE, DL. National Center for Advancing Translational Sciences. [Link]

  • Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. ResearchGate. [Link]

  • How to get started with lipid bilayer experiments. Elements srl. [Link]

  • DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture. MDPI. [Link]

  • Capacitance measurement during the interaction of two DPhPC bilayers. ResearchGate. [Link]

  • Order^disorder transition in bilayers of diphytanoyl phosphatidylcholine. ScienceDirect. [Link]

  • Reversible Formation of Nanodomains in Monolayers of DPPC Studied by Kinetic Modeling. Biophysical Journal. [Link]

  • Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. MDPI. [Link]

  • PEGylated DPPC/Anti-SNAP25 Antibody Targeted Liposomes from Langmuir Monolayer Study to Formulations. Bentham Science Publishers. [Link]

  • Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PubMed. [Link]

  • Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PMC. [Link]

  • Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Lund University. [Link]

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The Multifaceted Roles of Dipalmitoylphosphatidylcholine (DPPC) Beyond the Pulmonary System

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid composed of a hydrophilic phosphocholine head group and two hydrophobic 16-carbon palmitic acid tails.[1] It is most renowned as the principal and most surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli, thereby preventing their collapse during exhalation.[2][3] While this role is critical and well-documented, the biological functions of DPPC extend far beyond the confines of the lungs. Its unique biophysical properties dictate its involvement in a diverse array of physiological and pathophysiological processes, from modulating cell membrane stability and immune responses to ensuring the frictionless movement of our joints.

This technical guide provides an in-depth exploration of the non-pulmonary biological functions of DPPC. Moving beyond its classical role, we will dissect its contributions to cellular and supramolecular structures, its significant immunomodulatory capabilities, its function as a key biomolecule in lubrication, and its involvement in critical signaling pathways such as apoptosis. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of DPPC's functions but also detailed experimental protocols to facilitate further investigation into this remarkably versatile phospholipid.

Part 1: DPPC in Cellular and Supramolecular Structures

A Key Modulator of Cell Membrane Stability and Fluidity

While not the most abundant phospholipid in most cell membranes, DPPC plays a crucial structural role. The two saturated palmitic acid tails allow for tight packing, creating ordered, gel-like domains within the more fluid membrane. This property imparts significant structural integrity and stability to the lipid bilayer.

The incorporation of DPPC into a cell membrane significantly alters its biophysical properties:

  • Membrane Fluidity: By forming more rigid structures, DPPC reduces the overall fluidity of the membrane. This change can influence the lateral mobility and function of embedded membrane proteins and receptors.[4]

  • Molecular Packing: The presence of DPPC affects the packing of adjacent lipids and proteins, influencing membrane permeability and interactions with extracellular molecules.

These structural alterations are not merely passive; they have profound implications for cellular function. For instance, changes in membrane fluidity mediated by DPPC have been shown to be a key mechanism in its ability to modulate the function of membrane-associated enzymes, such as NADPH oxidase in immune cells.[4]

A Cornerstone of Liposomal Drug Delivery Systems

The amphipathic nature of DPPC makes it an ideal building block for liposomes, which are microscopic vesicles used as sophisticated drug delivery vehicles.[2][5] DPPC-based liposomes are widely employed in pharmaceutical development due to their excellent biocompatibility, biodegradability, and low cost.[5][6] They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

A significant innovation in this field is the development of Thermosensitive Liposomes (TSLs) . DPPC has a characteristic gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[7][8] By formulating liposomes primarily from DPPC, a drug carrier can be designed to be stable at physiological body temperature (37°C) but to rapidly release its encapsulated payload when subjected to mild local hyperthermia (40-42°C).[7] This allows for triggered drug release specifically at a target site, such as a tumor, that is being gently heated, thereby increasing efficacy and reducing systemic toxicity. Other strategies include the development of photo-triggerable liposomes, which release their contents upon exposure to specific wavelengths of light.[9]

Part 2: Immunomodulatory and Inflammatory Responses

DPPC is an active modulator of the innate immune system, particularly influencing the function of monocytes and macrophages. This immunomodulatory capacity suggests a role in maintaining immune homeostasis.

Attenuation of the Pro-inflammatory Monocyte Response

Research has demonstrated that DPPC can significantly down-regulate key inflammatory functions of monocytes.[4][10]

  • Inhibition of Oxidative Burst: DPPC pre-incubation has been shown to inhibit the production of reactive oxygen intermediates (ROIs), also known as the respiratory burst, in monocytic cells by up to 30-50%.[4][11] This inhibitory effect occurs in response to various stimuli, including zymosan and phorbol-12-myristate-13-acetate (PMA).[4]

  • Suppression of Cytokine Release: DPPC can significantly reduce the release of the potent pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from monocytic cells.[4]

  • Inhibition of Lipopolysaccharide (LPS) Signaling: DPPC may attenuate lung inflammation by inhibiting LPS-induced cytokine production in monocytes and epithelial cells.[10][12]

The primary mechanism for this anti-inflammatory activity appears to be the modulation of intracellular signaling cascades, rather than direct scavenging of ROIs or inhibition of enzyme assembly.[11]

A Signaling-Centric Mechanism: The Role of Protein Kinase C (PKC)

The inhibitory effects of DPPC on the monocyte respiratory burst are not mediated by the well-known Mitogen-Activated Protein Kinase (MAPK) pathways like p44/p42 or p38.[4] Instead, evidence points towards the modulation of Protein Kinase C (PKC), a critical enzyme in the activation of NADPH oxidase, the enzyme complex responsible for ROI production.[11] Specifically, DPPC has been shown to attenuate the activation and translocation of the PKCδ isoform to the cell membrane, which is a key step in initiating the oxidative burst.[11] This suggests a selective mechanism of action that may be linked to the DPPC-induced changes in cell membrane fluidity and structure.

Diagram 1: Signaling Pathway of DPPC-Mediated Immunomodulation in Monocytes

DPPC_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DPPC DPPC Integration Membrane Altered Membrane Fluidity DPPC->Membrane alters PKC_d PKCδ Membrane->PKC_d Inhibits Translocation PKC_d_active Active PKCδ (Translocated) NADPH_Ox NADPH Oxidase Complex PKC_d_active->NADPH_Ox activates ROI Reactive Oxygen Intermediates (ROI) (Oxidative Burst) NADPH_Ox->ROI produces PKC_d_cyto PKCδ PKC_d_cyto->PKC_d translocates to Stimulus Inflammatory Stimulus (e.g., Zymosan, PMA) Stimulus->PKC_d_cyto activates

Caption: DPPC integrates into the cell membrane, altering its fluidity and inhibiting the translocation and activation of PKCδ, thereby downregulating NADPH oxidase activity and the subsequent oxidative burst.

Table 1: Effect of DPPC on Monocyte Inflammatory Responses
Parameter MeasuredCell TypeStimulantDPPC ConcentrationResultReference
Oxidative Response (ROI Production)MonoMac-6 (MM6)Zymosan or PMA125 µg/mL~30% inhibition[4]
TNF-α ReleaseMonoMac-6 (MM6)-125 µg/mLSignificant inhibition[4]
PKCδ TranslocationMonoMac-6 (MM6)PMA or Zymosan250 µg/mLAttenuated activation[11]

Part 3: A Critical Role in Biolubrication

Lubrication of Synovial Joints

The remarkable, near-frictionless motion of synovial joints is not due to cartilage alone but is critically dependent on the composition of the synovial fluid. DPPC is a key surface-active component of this fluid.[13] It adsorbs to the articular cartilage surface, forming oligolamellar layers that act as a highly effective boundary lubricant.[13][14]

This lubrication is particularly effective under the high loads experienced by weight-bearing joints.[14] Studies have demonstrated that DPPC layers can achieve exceptionally low coefficients of kinetic friction, well within the physiological range required for smooth joint movement.[13]

Furthermore, DPPC does not act in isolation. It works synergistically with other molecules in the synovial fluid, most notably hyaluronan. The association between DPPC and hyaluronan forms thick, stable, and highly lubricious composite layers at the cartilage interface, enhancing the load-bearing capacity and further reducing friction.[15][16][17]

Table 2: Frictional Properties of DPPC as a Boundary Lubricant
SystemTechniquePressure/LoadMeasured Friction CoefficientReference
DPPC Multilayers on GlassIn vitro friction rigHigh load0.002 - 0.005[13]
DPPC-Coated Glass SurfacesSliding friction rigUp to 7.5 MPaEffective lubrication observed[14]
DPPC Bilayer + Hyaluronan on SilicaAFM Colloidal Probe> Synovial joint pressure0.01[15][16]

Part 4: Involvement in Apoptosis and Cell Signaling

Induction of Programmed Cell Death (Apoptosis)

Phosphatidylcholine, including DPPC, has been shown to be a potent inducer of apoptosis in several cell types, including 3T3-L1 pre-adipocytes.[18] This suggests a potential role in tissue homeostasis and a possible therapeutic application in contexts where inducing cell death is desirable, such as in the elimination of excess fat cells or in oncology.

The apoptotic signaling cascade initiated by PPC involves:

  • Activation of Stress Kinases: PPC treatment leads to the phosphorylation and activation of stress-related signaling proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK).[18]

  • Caspase Activation: It triggers the cleavage and activation of key executioner caspases, including caspase-8, caspase-9, and caspase-3.[18]

  • Modulation of Bcl-2 Family Proteins: PPC up-regulates the expression of the pro-apoptotic protein Bax, increasing the Bax/Bcl-2 ratio and favoring apoptosis.[18]

A Dual Role in Oxidative Stress

While DPPC can suppress the oxidative burst in immune cells, it has also been observed to induce the generation of Reactive Oxygen Species (ROS) in other contexts, such as in A549 alveolar carcinoma cells.[19] This ROS generation may represent a switch from a ROS-independent cell cycle arrest to a ROS-dependent apoptotic cell death pathway.[19] This highlights the context-dependent nature of DPPC's biological effects and warrants further investigation to delineate the specific pathways involved.

Part 5: Applications and Experimental Methodologies

The diverse functions of DPPC make it a molecule of great interest for therapeutic and diagnostic applications, including its use in drug delivery systems and as a potential biomarker for certain diseases.[20][21] To facilitate research in this area, this section provides validated, step-by-step protocols for key experimental workflows.

Diagram 2: Experimental Workflow for DPPC Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Biophysical Characterization cluster_results Analysis Start Weigh DPPC Powder Hydration Hydrate with Buffer (e.g., HEPES, NaCl) Start->Hydration Vortex Vortex to Create Multilamellar Vesicles (MLVs) Hydration->Vortex Sonication Probe-Tip Sonication (e.g., 20% duty cycle, 4 min) Vortex->Sonication End Small Unilamellar Vesicles (SUVs) Sonication->End DSC Differential Scanning Calorimetry (DSC) End->DSC AFM Atomic Force Microscopy (AFM) End->AFM DLS Dynamic Light Scattering (DLS) End->DLS Tm Determine Phase Transition Temperature (Tm) DSC->Tm Morphology Assess Size, Shape, and Lamellarity AFM->Morphology SizeDist Measure Size Distribution and Polydispersity DLS->SizeDist

Caption: A typical workflow for preparing DPPC liposomes via probe-tip sonication, followed by characterization using DSC for thermal properties, AFM for morphology, and DLS for size distribution.

Experimental Protocol 1: Preparation of DPPC Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using probe-tip sonication, a common and effective method.[8][22]

Rationale: This method uses high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into smaller, single-layered liposomes. The duty cycle is pulsed to prevent excessive heating, which could degrade the lipid.

Methodology:

  • Preparation of Lipid Suspension: Weigh a desired amount of DPPC powder (e.g., 10.0 mg) and transfer it to a small glass vial.

  • Add 1.0 mL of the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). The buffer temperature should be above the Tm of DPPC (~41°C) to facilitate hydration.

  • Vortex the mixture vigorously for 1-2 minutes. This will result in a milky white suspension of MLVs.

  • Sonication: Place the vial in an ice bath to dissipate heat generated during sonication.

  • Immerse the microtip of a probe-tip sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial.

  • Sonicate the sample using a pulsed setting. A typical setting is a 20% duty cycle with a pulse length of 2 seconds followed by a rest period of 5 seconds, for a total sonication time of 4-5 minutes.[8] The suspension should become translucent as SUVs are formed.

  • Post-Sonication: The liposome suspension can be stored at 4°C for short-term use. For long-term storage, it should be kept above the Tm to prevent fusion and aggregation upon repeated temperature cycling.

Experimental Protocol 2: Assessment of Monocyte Oxidative Burst

This protocol outlines a method to measure the inhibitory effect of DPPC on ROI production in a monocytic cell line like MonoMac-6 (MM6).[4][11]

Rationale: The production of superoxide, a primary ROI, can be measured by its ability to reduce cytochrome c. This reduction can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Culture MM6 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to a density of approximately 1 x 10^6 cells/mL.

  • DPPC Pre-incubation: Prepare a stock solution of DPPC liposomes (as described in Protocol 1). Add the liposomes to the cell suspension to a final concentration of 125-250 µg/mL. Incubate for 2 hours at 37°C. A control group of cells should be incubated with buffer alone.

  • Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and wash three times with a suitable buffer like PBS to remove any unincorporated DPPC. Resuspend the cells in the assay buffer.

  • Assay Setup: In a 96-well plate, add the DPPC-treated and control cells.

  • Add cytochrome c (e.g., to a final concentration of 1 mg/mL).

  • Stimulation: Add the stimulus, for example, PMA (100 ng/mL) or opsonized zymosan (125 µg/mL), to initiate the oxidative burst.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 550 nm over time (e.g., every 2 minutes for 60 minutes). The rate of cytochrome c reduction is proportional to the rate of superoxide production.

Conclusion and Future Directions

The biological significance of dipalmitoylphosphatidylcholine (DPPC) is far more extensive than its vital role in pulmonary mechanics. As detailed in this guide, DPPC is a key player in maintaining cell membrane integrity, modulating critical immune responses, ensuring the biomechanical efficiency of synovial joints, and participating in fundamental cellular signaling pathways like apoptosis. Its unique biophysical properties, particularly its tendency to form ordered, stable membrane domains, underpin these diverse functions.

For drug development professionals, the potential applications of DPPC are vast. Its use in thermosensitive and photo-triggerable liposomes represents a frontier in targeted drug delivery, promising enhanced efficacy and reduced side effects for a range of therapeutics. Furthermore, the immunomodulatory properties of DPPC, especially its ability to quell pro-inflammatory responses in monocytes, open up new avenues for treating inflammatory disorders. The potential for DPPC and related lipid species to serve as biomarkers for diseases ranging from lupus to neurodegenerative conditions is an exciting and rapidly developing field of research.

Future investigations should focus on several key areas:

  • Mechanistic Elucidation: Further research is needed to fully understand the precise molecular mechanisms by which DPPC alters membrane protein function and signaling cascades, such as the selective inhibition of PKC isoforms.

  • Therapeutic Development: The design of novel DPPC-based therapeutics for inflammatory diseases and osteoarthritis requires a deeper understanding of its in vivo interactions and metabolism.

  • Biomarker Validation: Large-scale clinical studies are necessary to validate the potential of DPPC and other lipids as reliable diagnostic and prognostic biomarkers.

By continuing to explore the multifaceted world of DPPC, the scientific community can unlock new strategies for diagnosing and treating a wide spectrum of human diseases, leveraging the unique properties of this fundamental biological molecule.

References

  • DPPC: What It Stands For & Why It Matters. (2025, December 4). Vertex AI Search.
  • Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC.
  • Dipalmitoylphosph
  • Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed.
  • Dipalmitoylphosphatidylcholine – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Current developments in drug delivery with thermosensitive liposomes - PMC - NIH.
  • Hyaluronan and Phospholipid Association in Biolubrication - ACS Publications.
  • A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC.
  • The Surfactant Dipalmitoylphophatidylcholine (DPPC) Modifies Acute Responses in Alveolar Carcinoma Cell - Arrow@TU Dublin. Technological University Dublin.
  • Investigation of DPPC liposomes reveals their capability to entrap Aroclor 1260, an emerging environmental pollutant - bioRxiv.org. bioRxiv.
  • Pathways for synthesis of dipalmitoylphosphatidylcholine (DPPC) by lung... - ResearchGate.
  • Oligolamellar lubrication of joints by surface active phospholipid - PubMed.
  • Hyaluronan and phospholipid association in biolubrication - DTU Research Database. Technical University of Denmark.
  • Sliding friction analysis of phosphatidylcholine as a boundary lubricant for articular cartilage - PubMed.
  • Pathway of significance for the synthesis of pulmonary surfactant - PubMed.
  • The effect of temperature on supported dipalmitoylphosphatidylcholine (DPPC) bilayers: Structure and lubrication performance - ResearchGate.
  • Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed.
  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force ... - PMC - NIH.
  • Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study - MDPI. MDPI.
  • (PDF) Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study - ResearchGate.
  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC.
  • Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers | Langmuir.
  • Dipalmitoylphosphatidylcholine in the heart of mice with lupus might support the hypothesis of dual causes of autoimmune diseases - PubMed.
  • Left: Dipalmitoyl phosphatidylcholine (DPPC) is a phospholipid molecule... | Download Scientific Diagram - ResearchGate.
  • Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malon
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Methodological & Application

Application Note: Preparation of DPhPC Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Protocol for the Preparation of DPhPC Liposomes (LUVs & GUVs) Content Type: Application Note & Detailed Protocol Audience: Biophysicists, Drug Formulation Scientists, and Electrophysiologists[1]

From Stable Large Unilamellar Vesicles (LUVs) to Giant Unilamellar Vesicles (GUVs)

Introduction: The "Liquid-State" Lipid

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is distinct among phospholipids used in research.[1][2] Unlike standard lipids (e.g., DPPC or DMPC) that exhibit sharp gel-to-liquid crystalline phase transitions (


), DPhPC possesses branched phytanyl chains (isoprenoid architecture) rather than linear acyl chains.[1][2]

Why this matters:

  • No Phase Transition: DPhPC does not exhibit a detectable phase transition between -120°C and +120°C. It remains in a fluid, liquid-crystalline state at all standard experimental temperatures.[1][2]

  • Chemical Stability: The saturated nature of the phytanyl chains renders DPhPC exceptionally resistant to oxidative degradation (peroxidation), unlike unsaturated lipids like DOPC or POPC.

  • Membrane Impermeability: The steric bulk of the methyl branches creates a tightly sealed hydrophobic core, significantly reducing proton and ion permeability compared to linear chain lipids.

This guide details two distinct workflows: Thin Film Hydration (for LUVs) and Electroformation (for GUVs) , optimized specifically for DPhPC.[1][2]

Pre-Formulation Data & Materials[2][3][4]

Physical Properties of DPhPC
ParameterValueImplications for Protocol
Molecular Weight 846.25 g/mol Use for molarity calculations.[2]
Phase Transition (

)
None (< -120°C)CRITICAL: Do not heat buffers to high temperatures.[1][2] Room temp (20-25°C) is sufficient for hydration and extrusion.[2]
Structure Branched (4-methyl)High steric hindrance; requires longer equilibration times than linear lipids.[2]
Solubility Chloroform, EthanolDissolves easily; ensure high-grade spectroscopic solvents.[1][2]
Required Equipment
  • LUVs: Rotary evaporator, Vacuum desiccator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).[1][2]

  • GUVs: ITO-coated glass slides, Function generator (AC field), Conductive copper tape or clips.[1][2]

Protocol A: Preparation of LUVs (Thin Film Hydration & Extrusion)

Target Application: Drug delivery vectors, bulk biophysical assays, stopped-flow kinetics.[1][2]

Workflow Diagram (LUVs)

LUV_Workflow Solubilization 1. Solubilization (Chloroform) Evaporation 2. Evaporation (N2 Stream/Rotovap) Solubilization->Evaporation Lipid mixing Desiccation 3. Vacuum Desiccation (>4 Hours) Evaporation->Desiccation Remove trace solvent Hydration 4. Hydration (Buffer, RT) Desiccation->Hydration Add aqueous phase FreezeThaw 5. Freeze-Thaw (5 Cycles) Hydration->FreezeThaw Form MLVs Extrusion 6. Extrusion (100nm Pore) FreezeThaw->Extrusion Size reduction

Figure 1: Workflow for generating Large Unilamellar Vesicles (LUVs) showing critical desiccation and sizing steps.[1][2]

Step-by-Step Procedure
  • Lipid Dissolution:

    • Dissolve DPhPC powder in Chloroform (

      
      ) to a final concentration of 10 mg/mL .
      
    • Note: If incorporating hydrophobic dyes (e.g., Rhodamine-PE) or cholesterol, mix them at this stage.[1][2]

  • Film Formation:

    • Transfer the lipid solution to a round-bottom glass vial or flask.

    • Evaporate the solvent using a gentle stream of Nitrogen (

      
      ) gas while rotating the vial to coat the walls evenly.
      
    • DPhPC Specific: Because DPhPC is an oil/waxy solid rather than a crystalline powder, the film may appear "wet" even when dry.

  • Desiccation (Critical):

    • Place the vial in a vacuum desiccator for a minimum of 4 hours (preferably overnight) .

    • Why? DPhPC's branched chains can trap solvent molecules more aggressively than linear lipids.[2] Residual chloroform destabilizes the bilayer.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS pH 7.4, 150 mM NaCl) to the dried film to achieve a final lipid concentration of 1–5 mg/mL .

    • Temperature: Perform at Room Temperature (20–25°C) . Unlike DPPC, no heating is required.[1]

    • Vortex vigorously for 10 minutes. The solution should become cloudy/milky, indicating the formation of Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Freeze the vial in liquid nitrogen (or dry ice/ethanol bath) for 1 min.

    • Thaw in a warm water bath (30°C) for 1 min.

    • Repeat 5 times .

    • Mechanism:[1][2][3][4][5][6] This disrupts the MLV concentric layers, ensuring the hydration buffer is equilibrated across all lamellae.

  • Extrusion (Sizing):

    • Assemble the extruder with a 100 nm polycarbonate membrane .

    • Pass the MLV suspension through the membrane 11–21 times .

    • Result: The milky suspension will turn translucent/opalescent, indicating the formation of uniform LUVs (~100–120 nm).

Protocol B: Preparation of GUVs (Electroformation)

Target Application: Microscopy, artificial cells, single-channel recording.[1][2]

DPhPC is the "gold standard" for GUVs due to its membrane stability. This protocol uses the Vesicle Prep Pro or standard ITO Slide method.

Workflow Diagram (GUVs)

GUV_Workflow Clean 1. Clean ITO Slides (Ethanol/Water) Deposit 2. Deposit Lipid Film (10-20 µL drops) Clean->Deposit Dry 3. Dry under Vacuum (1-2 Hours) Deposit->Dry Assemble 4. Assemble Chamber (Spacer + Buffer) Dry->Assemble Add Sucrose Solution AC_Field 5. Apply AC Field (10Hz, 1.5V, 2 hrs) Assemble->AC_Field Electro-swelling Harvest 6. Harvest GUVs (Pipette gently) AC_Field->Harvest

Figure 2: Electroformation workflow. The AC field vibrates the lipid lamellae, encouraging them to peel off as giant vesicles.

Step-by-Step Procedure
  • ITO Slide Preparation:

    • Clean two Indium Tin Oxide (ITO) coated glass slides with ethanol and distilled water.[2] Dry with

      
      .
      
    • Prepare a DPhPC solution at 1 mg/mL in Chloroform.[2]

  • Deposition:

    • Deposit 10–20

      
       of lipid solution as small droplets (or a thin spread) on the conductive side of one ITO slide.
      
    • Allow the solvent to evaporate (10 min).[2]

    • Desiccate under vacuum for 1 hour to remove trace solvent.[2]

  • Chamber Assembly:

    • Place a silicon spacer (e.g., 2mm thickness) around the lipid film.

    • Fill the chamber with non-conductive hydration solution .

    • Recommended Solution:200–300 mM Sucrose .

    • Caution: Do not use high-salt buffers (PBS) for electroformation; the high current will damage the ITO and heat the sample.

  • Electroformation (AC Field Application):

    • Place the second ITO slide on top (conductive side facing down, touching the liquid).

    • Connect electrodes to the ITO surfaces.[5]

    • Apply a sinusoidal AC field:

      • Voltage: 1.0 – 1.5

        
         (Peak-to-Peak).
        
      • Frequency: 10 Hz.[2]

      • Duration: 2 hours at Room Temperature.

  • Detachment (Optional but Recommended):

    • Lower the frequency to 1 Hz and voltage to 0.5 V for 30 minutes to help detach the GUVs from the glass surface.

  • Harvesting & Imaging:

    • Gently pipette the solution out of the chamber.

    • Transfer to a viewing chamber containing 200–300 mM Glucose (in PBS if needed).[2]

    • Contrast Trick: The density difference between Sucrose (inside GUV) and Glucose (outside) will make the GUVs sink and appear phase-bright under microscopy.[2]

Quality Control & Troubleshooting

QC Metrics
MethodExpected Result for DPhPC
Dynamic Light Scattering (DLS) Polydispersity Index (PDI) < 0.1 for LUVs. Z-Average ~100-120 nm.[2]
Zeta Potential Near neutral (-2 to -5 mV) unless charged lipids are added.[2]
Microscopy (Phase Contrast) GUVs should be spherical, fluctuating (floppy) membranes.[1][2] Rigid spheres indicate multilamellarity.[2]
Troubleshooting Guide

Issue 1: GUVs are small or multilamellar.

  • Cause: Lipid film was not dry enough or voltage was too high.[2]

  • Fix: Increase desiccation time. Ensure the AC frequency is 10 Hz (lower frequencies favor defects).[2]

Issue 2: Extrusion is difficult/blocked.

  • Cause: Lipid concentration too high or aggregates present.[2]

  • Fix: Ensure the "Freeze-Thaw" step was performed 5 times—this is crucial to break up large MLV chunks before they hit the filter.

Issue 3: Liposomes are leaky.

  • Cause: DPhPC forms very fluid membranes.[2]

  • Fix: Add 20-30 mol% Cholesterol to increase membrane order and reduce permeability if leakage is observed.[2]

References

  • Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Information. Available at: [Link][1][2]

  • Angelova, M. I., & Dimitrov, D. S. (1986). Liposome Electroformation.[1][2] Faraday Discussions of the Chemical Society, 81, 303-311.[1]

  • Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol.[1] Biophysical Journal, 85(5), 3074-3083.[1][2] Available at: [Link]

  • Tristram-Nagle, S., et al. (2010). Structure of DPhPC Lipid Bilayers.[1][2] Biophysical Journal.[2] (Contextual reference for DPhPC structure properties).

Sources

Application Note: Protocol for DPhPC Giant Unilamellar Vesicle (GUV) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the field of membrane biophysics and synthetic biology, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands as a premier lipid choice for creating robust, highly insulating biomimetic membranes. Unlike standard unsaturated lipids (e.g., DOPC) or saturated lipids with high transition temperatures (e.g., DPPC), DPhPC possesses branched phytanyl fatty acid chains.

Why DPhPC?

  • Extreme Stability: The branched chains deter crystallization, keeping the membrane in a fluid liquid-crystalline phase (

    
    ) over a massive temperature range (
    
    
    
    to
    
    
    ).
  • Giga-Seal Formation: DPhPC is the gold standard for electrophysiology (e.g., patch-clamping GUVs) because it forms high-resistance seals (

    
    ) more readily than linear lipids.
    
  • Chemical Inertness: The saturated nature of the phytanyl chains renders DPhPC resistant to peroxidation, unlike oleoyl-based lipids.

This guide details two validated protocols for generating DPhPC GUVs: Electroformation (for low-salt, defect-free vesicles) and PVA-Assisted Swelling (for high-yield, physiological salt conditions).

Method A: Electroformation (The Gold Standard)

Best for: Electrophysiology, mechanical manipulation, and obtaining defect-free unilamellar vesicles. Limitation: Poor efficiency in high-salt physiological buffers (>50 mM NaCl).

Materials
  • Lipid: DPhPC (10 mg/mL in Chloroform).

  • Substrate: Indium Tin Oxide (ITO) coated glass slides (Surface resistance 15-25

    
    /sq).
    
  • Internal Buffer: 200 mM Sucrose (non-conductive is critical).

  • External Buffer: 200 mM Glucose (for density gradient settling).

  • Equipment: Function generator, conductive copper tape, vacuum dessicator.

Protocol Workflow

Step 1: Lipid Deposition

  • Clean ITO slides with ethanol and lint-free wipes.

  • Deposit 10-20

    
    L of DPhPC solution onto the conductive side of the ITO slide.
    
    • Pro-Tip: Instead of a single drop, spread the lipid using the "zig-zag" method or spin-coat (3000 rpm, 40s) to ensure a uniform thin film. Thick films lead to multilamellar vesicles (MLVs).

  • CRITICAL: Desiccate the slides under vacuum for at least 2 hours (preferably overnight). Traces of chloroform will destabilize the bilayer and prevent GUV closure.

Step 2: Chamber Assembly

  • Place a Teflon spacer (2mm thick) or a silicon isolator between two lipid-coated ITO slides (conductive sides facing inward).

  • Fill the chamber gently with 200 mM Sucrose solution. Avoid bubbles.

  • Seal the edges with binder clips or vacuum grease to prevent leakage.

Step 3: Electroformation Cycle Connect the ITO slides to the function generator using copper tape. Run the following program:

PhaseVoltage (

)
Frequency (Hz)DurationPurpose
1. Rise 0V

3V
10 Hz30 minGradual field increase prevents film rupture.
2. Growth 3.0 V10 Hz120 minMain swelling phase.
3. Detach 3.0 V4 Hz30 minLow frequency induces gentle membrane oscillation to detach GUVs.

Step 4: Harvesting

  • Gently aspirate the GUV suspension using a cut-tip pipette (to reduce shear stress).

  • Transfer into an observation chamber containing 200 mM Glucose.

  • Result: The sucrose-filled GUVs will sink in the glucose solution, stabilizing them for microscopy.

Visualization: Electroformation Workflow

Electroformation Start Start: DPhPC in CHCl3 Coat Spin Coat/Spread on ITO Start->Coat Dry Vacuum Desiccation (>2 hrs) Coat->Dry Remove Solvent Assemble Assemble Chamber (Sucrose Buffer) Dry->Assemble AC_Field Apply AC Field (3V, 10Hz) Assemble->AC_Field Electro-swelling Detach Frequency Drop (4Hz) AC_Field->Detach Budding off Harvest Harvest GUVs Detach->Harvest

Figure 1: Workflow for DPhPC GUV electroformation on ITO slides.

Method B: PVA Gel-Assisted Swelling

Best for: High yield, physiological conditions (PBS, cell culture media), and protein encapsulation. Limitation: Potential trace contamination of PVA in the membrane (usually negligible for optical microscopy).

Materials
  • PVA Solution: 5% (w/v) Polyvinyl Alcohol (MW 145,000) in water.[1] Dissolve at 90°C while stirring.

  • Lipid: DPhPC (3-5 mg/mL in Chloroform).

  • Substrate: Standard glass coverslips (cleaned).

  • Swelling Buffer: PBS (150 mM NaCl) or buffer of choice.

Protocol Workflow

Step 1: Gel Layer Preparation

  • Spread 40-50

    
    L of 5% PVA solution onto a clean glass slide.
    
  • Dry in an oven at 50°C for 30 minutes. The film must be completely dry and transparent.

Step 2: Lipid Deposition

  • Spread 10-20

    
    L of DPhPC solution on top of the dried PVA film.
    
  • Vacuum Desiccate for 30-60 minutes to remove chloroform.

    • Note: The lipid forms a lamellar stack on top of the polymer gel.

Step 3: Swelling

  • Assemble a chamber using a spacer (e.g., Gene Frame or Teflon).[1]

  • Add the Swelling Buffer (e.g., PBS).

  • Incubate at room temperature for 30-60 minutes.

    • Mechanism:[2][3] As the PVA gel hydrates, it swells rapidly, peeling the lipid sheets off the surface and forcing them to close into GUVs to minimize edge energy.

Step 4: Harvesting

  • Pipette the supernatant gently. The PVA remains mostly attached to the glass, but the GUVs float free.

Visualization: PVA-Assisted Swelling

PVA_Swelling Prep_PVA Prepare 5% PVA Gel Coat_Glass Coat Glass & Dry (50°C) Prep_PVA->Coat_Glass Lipid_Add Add DPhPC Lipid Solution Coat_Glass->Lipid_Add Vacuum Vacuum Desiccation Lipid_Add->Vacuum Hydrate Add PBS/Salt Buffer Vacuum->Hydrate Swell Swelling (30-60 min) Hydrate->Swell Gel Expansion Result GUVs in Physiological Salt Swell->Result

Figure 2: Workflow for PVA-assisted GUV formation, enabling salt tolerance.

Comparative Data & Troubleshooting

Method Comparison
FeatureElectroformationPVA Gel-Assisted
Yield ModerateVery High
Unilamellarity Excellent (>90%)Good (some multilamellar)
Salt Tolerance Low (<10 mM recommended)High (up to 150 mM+)
Equipment Function Generator, ITO SlidesStandard Glass, Oven
Purity Pure LipidPotential trace PVA
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Popcorn" Vesicles Lipid oxidation or osmotic shock.Use fresh DPhPC; ensure osmolarity of internal/external buffers is matched (or slightly hyperosmotic outside).
Multilamellarity Lipid film too thick.Spin-coat lipids instead of drop-casting; reduce lipid concentration to 1 mg/mL.
No Vesicles (Electro) Conductive side wrong/short circuit.Check ITO continuity with a multimeter. Ensure copper tape touches the conductive surface firmly.
Brownian Motion Drift Density mismatch.Ensure Internal Buffer (Sucrose) is slightly denser than External Buffer (Glucose) to let GUVs settle.

References

  • Dimova, R., et al. (2006). A practical guide to giant vesicles. Probing the membrane nanoregime via optical microscopy. Journal of Physics: Condensed Matter. Link

  • Weinberger, A., et al. (2013).[2] Gel-assisted formation of giant unilamellar vesicles.[1][2][4] Biophysical Journal.[2] Link

  • Trantidou, T., et al. (2017). Engineering Giant Unilamellar Vesicles for Molecular Life Sciences. ACS Omega.[5] Link

  • Avanti Polar Lipids. DPhPC Product Information & Phase Transition Data.Link

Sources

Advanced Characterization of DPhPC Vesicles via Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The DPhPC Advantage

In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) occupies a unique niche. Unlike standard linear-chain lipids (e.g., POPC, DPPC), DPhPC possesses branched phytanoyl fatty acid chains. These methyl branches prevent the formation of a gel phase, maintaining the lipid in a liquid-crystalline fluid state over a massive temperature range (


 to 

).

Why DPhPC?

  • High Stability: Extremely resistant to oxidation and hydrolysis.

  • Low Permeability: The interdigitation of methyl groups creates a tighter barrier against ions and protons compared to linear chains, making it the "gold standard" for ion channel electrophysiology and synthetic cell models.

  • Fluidity: despite its stability, it remains fluid at room temperature, allowing for lateral mobility of reconstituted proteins.

This guide details the fluorescence microscopy workflows required to validate DPhPC Giant Unilamellar Vesicles (GUVs), focusing on formation, dynamic profiling (FRAP), and permeability assays.

Module 1: DPhPC GUV Preparation (Electroformation)

Expert Insight: While gentle hydration is common for liposomes, DPhPC GUVs are best generated via electroformation on Indium Tin Oxide (ITO) slides. This method yields high-contrast, defect-free vesicles suitable for single-vesicle microscopy.

Reagents & Equipment
  • Lipid: DPhPC (10 mg/mL in Chloroform).

  • Fluorescent Probe: Texas Red-DHPE or TopFluor-Cholesterol (0.1 mol% relative to lipid).

  • Buffer: 200 mM Sucrose (Internal), 200 mM Glucose (External) for phase contrast/density settling.

  • Chamber: ITO-coated glass slides, 1.5 mm silicone spacer.

Protocol: The "Dry-Film" Electroformation
  • Lipid Mix: Combine DPhPC and dye in chloroform to a final concentration of 1 mg/mL.

  • Deposition: Spread 10

    
    L of lipid solution on the conductive side of two ITO slides. Create a thin, uniform film.
    
  • Desiccation: Place slides under high vacuum (>30 min) to remove all solvent traces. Critical: Residual chloroform destabilizes the bilayer.

  • Assembly: Sandwich the silicone spacer between the ITO slides (lipid sides facing each other). Fill the chamber with 200 mM Sucrose solution.

  • Electro-swelling: Connect electrodes to the ITO surface.

    • Step A (Nucleation): 10 Hz, 1.0 Vpp (Peak-to-Peak) for 2 hours at Room Temp.

    • Step B (Detachment): 5 Hz, 1.0 Vpp for 30 mins.

  • Harvesting: Gently aspirate the GUV suspension using a cut-tip pipette (to prevent shear stress rupture).

Visualization: Electroformation Workflow

GUV_Electroformation Lipid_Prep Lipid Mix (DPhPC + Dye) Deposition Deposition on ITO Slides Lipid_Prep->Deposition Vacuum Vacuum Desiccation (Solvent Removal) Deposition->Vacuum Critical Step Assembly Chamber Assembly (Sucrose Addition) Vacuum->Assembly AC_Field AC Field Application (1V, 10Hz, 2hrs) Assembly->AC_Field Harvest GUV Harvest (Cut-tip Pipette) AC_Field->Harvest Vesicle Detachment

Figure 1: Step-by-step logic for generating DPhPC GUVs via electroformation on ITO substrates.

Module 2: Dynamic Profiling via FRAP

Fluorescence Recovery After Photobleaching (FRAP) is the primary method to quantify the lateral diffusion coefficient (


) of lipids within the DPhPC bilayer.
Why FRAP on DPhPC?

DPhPC membranes are fluid but viscous. Measuring


 validates that the membrane is properly hydrated and not in a pathological gel state.
  • Typical

    
     for DPhPC: 
    
    
    
    at
    
    
    (slightly slower than DOPC due to chain branching).
FRAP Protocol
  • Sample Mounting: Place GUVs in an observation chamber containing 200 mM Glucose (creates density difference; GUVs settle to bottom).

  • ROI Selection: Select a Region of Interest (ROI) on the top pole or equator of a GUV. Avoid the bottom where friction with glass affects diffusion.

  • Pre-Bleach: Image at low laser power (1-2%) for 5 frames to establish baseline (

    
    ).
    
  • Photobleaching: Use 100% laser power (488 nm or 561 nm) for a short pulse (<200 ms) to bleach the ROI.

  • Recovery: Immediately switch back to low power and image the recovery curve until intensity plateaus (

    
    ).
    
Data Analysis

Calculate the Diffusion Coefficient (


) using the Soumpasis equation (for circular spots):


  • 
    : Radius of the bleach spot.
    
  • 
    : Time required for fluorescence to recover to 50% of the plateau value.
    
Visualization: FRAP Logic

FRAP_Logic Baseline 1. Pre-Bleach (Measure Fi) Bleach 2. High Intensity Pulse (Photobleaching) Baseline->Bleach Diffusion 3. Lipid Diffusion (Unbleached lipids enter ROI) Bleach->Diffusion Gradient Created Recovery 4. Recovery Imaging (Measure F(t) until Plateau) Diffusion->Recovery Calculation 5. Calculate D (Soumpasis Eq) Recovery->Calculation

Figure 2: Workflow for FRAP analysis to determine membrane fluidity.

Module 3: Permeability & Leakage Assays

DPhPC is often chosen for its impermeability. Validating this requires a dye-leakage assay .

The "Encapsulation" Strategy

Instead of labeling the membrane, we encapsulate a soluble dye inside the GUV and monitor its release (or exclusion of an external dye).

Recommended Probes:

  • Calcein (Self-Quenching): Encapsulate at high concentration (50 mM). If vesicles leak, Calcein dilutes and fluorescence increases (de-quenching).

  • Alexa Fluor 488 / Dextran: Encapsulate at tracer levels. Leakage results in loss of contrast between inside/outside.

Step-by-Step Protocol (External Addition Method)
  • Form GUVs in pure buffer (non-fluorescent).

  • Mount GUVs in the microscopy chamber.

  • Add Dye: Gently pipette a membrane-impermeable dye (e.g., Calcein or Alexa 488-hydrazide) into the external bulk solution.

  • Time-Lapse Imaging: Monitor the interior of the GUVs.

    • Intact DPhPC: Interior remains dark (High contrast).

    • Leaky/Porous: Interior fluorescence gradually increases to match background.

  • Quantification: Plot

    
     over time.
    

Summary of Key Parameters

ParameterValue / CharacteristicRelevance
Lipid DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)Core structural component
Phase State Fluid (

) from -120°C to +120°C
No phase transition artifacts at RT
Membrane Thickness ~4.5 - 5.0 nmThicker than DPPC; affects capacitance
Diffusion Coeff (

)

Verification of bilayer fluidity
Rec. Membrane Dye Texas Red-DHPE, DiI-C18Strong partition, low bleed-through
Rec. Content Dye Calcein, Sulforhodamine BHigh quantum yield, polar (no leakage)

Troubleshooting Guide

Issue 1: GUVs are oligolamellar (onion-like) rather than unilamellar.

  • Cause: Lipid film was too thick or voltage frequency was too low.

  • Fix: Reduce lipid concentration to 0.5 mg/mL during deposition. Increase frequency to 500 Hz during nucleation.

Issue 2: Fluorescence signal bleaches too fast during imaging.

  • Cause: High laser power or oxygen radicals.

  • Fix: Use "Line Averaging" instead of high laser power. Add an oxygen scavenger system (e.g., PCA/PCD) if compatible with the experiment.

Issue 3: DPhPC GUVs are rupturing upon transfer.

  • Cause: Osmotic shock.

  • Fix: Ensure the osmolarity of the external glucose solution exactly matches the internal sucrose solution. Use an osmometer; theoretical calculation is often inaccurate due to hygroscopic sucrose.

References

  • Lindsey, H., et al. (1979). "Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems." Biochimica et Biophysica Acta (BBA).

  • Angelova, M. I., & Dimitrov, D. S. (1986).[1] "Liposome electroformation."[1] Faraday Discussions. (Foundational protocol for electroformation).[1][2][3]

  • Veatch, S. L. (2007). "Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases." Methods in Molecular Biology.

  • Kure, J. L., et al. (2020).[4] "Defining the Diffusion in Model Membranes Using Line Fluorescence Recovery after Photobleaching." Membranes.[5][1][4][6][7][8][9][10]

  • Sarkar, P., & Chattopadhyay, A. (2015). "Exploring Membrane Lipid and Protein Diffusion by FRAP." Springer Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Size Distribution of DPhPC Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for controlling the size distribution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) nanoparticles. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the control of DPhPC nanoparticle size.

Q1: What are the primary methods for preparing DPhPC nanoparticles and how do they impact the final particle size?

A1: The choice of preparation method is a critical determinant of the final nanoparticle size and distribution. The three most prevalent techniques are:

  • Thin-Film Hydration: This classic method involves creating a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[1][2][3][4] The initial nanoparticles are often large and multilamellar, requiring subsequent size reduction steps like sonication or extrusion to achieve a desired size and a more uniform distribution.[1][3][4]

  • Solvent Injection: In this technique, a solution of DPhPC in a water-miscible organic solvent (e.g., ethanol) is rapidly injected into an aqueous phase.[5][6][7] The rapid dilution of the solvent causes the lipids to self-assemble into nanoparticles.[5] The final size is influenced by factors such as the injection rate, lipid concentration, and the properties of the organic solvent.[6][8][9]

  • Microfluidics: This modern approach offers precise control over the mixing of lipid and aqueous phases in microchannels.[10][11][12][13] By manipulating flow rates and channel design, microfluidics allows for the highly reproducible production of nanoparticles with a narrow size distribution.[10][11][12][13][14]

Q2: My DPhPC nanoparticle population has a high polydispersity index (PDI). What are the likely causes?

A2: A high PDI indicates a broad or heterogeneous size distribution. Common culprits include:

  • Incomplete Dissolution of Lipids: If the DPhPC is not fully dissolved in the organic solvent, it can lead to the formation of larger, irregular aggregates during nanoparticle assembly.

  • Inefficient Size Reduction: For methods like thin-film hydration, insufficient energy input during sonication or using a membrane with too large a pore size during extrusion can result in a failure to adequately reduce the size of larger vesicles.[15][16][17]

  • Aggregation: Nanoparticles can aggregate over time due to factors like high concentration, inappropriate pH, or high ionic strength of the buffer.[18][19][20]

Q3: How critical is temperature control during the preparation of DPhPC nanoparticles?

A3: Temperature is a significant factor in lipid nanoparticle formation. For DPhPC, which has a main phase transition temperature (Tm) around 41°C, it is crucial to work above this temperature to ensure the lipid is in a fluid state, which facilitates the formation of uniform vesicles.[21][22][23][24] Consistent temperature control throughout the process, from hydration to extrusion, is essential for reproducibility.[25]

Part 2: Troubleshooting Guides

This section offers detailed solutions to specific problems you may encounter during your experiments.

Troubleshooting Issue 1: Inconsistent and Large Particle Size with Thin-Film Hydration

Symptoms:

  • High batch-to-batch variability in nanoparticle size.

  • Mean particle diameter significantly larger than desired.

  • PDI values consistently above 0.3.

Root Cause Analysis and Solutions:

The thin-film hydration method's reproducibility is highly dependent on the quality of the lipid film and the effectiveness of the subsequent hydration and sizing steps.

Experimental Workflow and Troubleshooting for Thin-Film Hydration

Caption: Troubleshooting workflow for thin-film hydration of DPhPC nanoparticles.

Detailed Protocol: Optimized Thin-Film Hydration with Extrusion

  • Lipid Film Formation:

    • Dissolve DPhPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[26]

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin lipid film.[2]

    • Expertise & Experience: A slow and even rotation of the flask is paramount to prevent the formation of a thick lipid deposit, which can hydrate non-uniformly.

  • Hydration:

    • Hydrate the film with an aqueous buffer pre-heated to a temperature above the Tm of DPhPC.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • Load the MLV suspension into a lipid extruder.

    • Force the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[15][16][17]

    • Repeat the extrusion process multiple times (typically 10-20 passes) to ensure a homogenous population of unilamellar vesicles.[15][16][17]

Quantitative Data: Expected Nanoparticle Size from Extrusion

Membrane Pore SizeExpected Mean Nanoparticle Diameter (Z-average)Expected Polydispersity Index (PDI)
400 nm360 ± 25 nm[27]< 0.2
100 nm138 ± 80 nm[27]< 0.1
30 nm66 ± 28 nm[27]< 0.1

Note: These values are illustrative and can be influenced by lipid concentration and buffer composition.

Troubleshooting Issue 2: Poor Reproducibility and Aggregation with Solvent Injection

Symptoms:

  • Wide variation in particle size between batches.

  • Formation of visible precipitates or cloudiness in the suspension.

  • Difficulty achieving smaller nanoparticle sizes.

Root Cause Analysis and Solutions:

The solvent injection method's success is governed by the kinetics of lipid precipitation upon solvent mixing.

Logical Relationships in Solvent Injection

cluster_params Controllable Parameters cluster_outcome Nanoparticle Properties param_rate Injection Rate outcome_size Particle Size param_rate->outcome_size Faster Rate -> Smaller Size outcome_pdi Polydispersity (PDI) param_rate->outcome_pdi Faster Rate -> Lower PDI param_conc Lipid Concentration param_conc->outcome_size Higher Concentration -> Larger Size param_ratio Solvent:Aqueous Phase Ratio param_ratio->outcome_size Higher Ratio -> Smaller Size param_mixing Stirring Speed param_mixing->outcome_size Faster Mixing -> Smaller Size param_mixing->outcome_pdi Faster Mixing -> Lower PDI

Caption: Key parameters influencing DPhPC nanoparticle size in the solvent injection method.

Detailed Protocol: Reproducible Solvent Injection

  • Solution Preparation:

    • Dissolve DPhPC in a water-miscible solvent like ethanol to the desired concentration.[5][8]

    • Prepare the aqueous phase, which may contain buffers or other stabilizing agents.

  • Injection Process:

    • Rapidly inject the lipid solution into the vigorously stirred aqueous phase.[5][6]

    • Trustworthiness: A consistent and fast injection rate is crucial for achieving a narrow size distribution. Using a syringe pump can greatly improve reproducibility.

  • Solvent Removal:

    • Remove the organic solvent, typically through dialysis or diafiltration, to obtain the final nanoparticle suspension.

In-Text Citations & References

The formation of nanoparticles via solvent injection is a diffusion-controlled process.[8] For more advanced control over this process, microfluidic platforms offer a way to precisely manipulate the mixing of the solvent and aqueous phases, leading to highly uniform nanoparticles.[10][11][12][13]

References

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  • Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. Retrieved from [Link]

  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]

  • Sato, Y., et al. (2021). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Advanced Drug Delivery Reviews, 174, 345-363. [Link]

  • Wang, Y., et al. (2023). Use of Microfluidics to Prepare Lipid-Based Nanocarriers. Pharmaceutics, 15(4), 1083. [Link]

  • Gondim, A. C. S., et al. (2016). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry, 28, 269-275. [Link]

  • Karnik, R., et al. (2012). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip, 12(22), 4583-4595. [Link]

  • CD Formulation. (n.d.). Liposome Size Reduction Technologies. Retrieved from [Link]

  • Anas, D. R., & W, W. (2018). Optimization of mixing temperature and sonication duration in liposome preparation. International Journal of Applied Pharmaceutics, 10(5), 174-177. [Link]

  • Sterlitech. (n.d.). Liposome Extrusion. Retrieved from [Link]

  • Uchida, T., et al. (2009). Effects of frequency and power of ultrasound on the size reduction of liposome. Chemistry and Physics of Lipids, 162(1-2), 55-59. [Link]

  • Laouini, A., et al. (2011). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (58), e3221. [Link]

  • Mayhew, E., & Papahadjopoulos, D. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In G. Gregoriadis (Ed.), Liposome Technology (Vol. 1, pp. 123-136). CRC Press.
  • Woodbury, D. J., & Richardson, E. S. (2007). Effect of sonication time on mean diameter and polydispersity of nystatin-containing liposomes. Journal of Liposome Research, 17(3-4), 167-177. [Link]

  • Lin, C. W., et al. (2014). Ultrasound-enhanced Microfluidic Synthesis of Liposomes. Journal of Medical and Biological Engineering, 34(1), 7-12. [Link]

  • Perkins, W. R., et al. (2001). Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion. International Journal of Pharmaceutics, 220(1-2), 105-117. [Link]

  • Mourtas, S., et al. (2011). Influence of cholesterol on liposome stability and on in vitro drug release. Journal of Nanoscience and Nanotechnology, 11(1), 443-449. [Link]

  • Kamat, N. P. (2018). Thin Film Hydration Protocol. protocols.io. [Link]

  • Schubert, M. A., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters. European Journal of Pharmaceutics and Biopharmaceutics, 55(1), 125-131. [Link]

  • Disalvo, E. A., et al. (2014). Lipidic nanoparticules: a model function to predict the transition temperature of DPPC-DMPC mixtures. Journal of Nanoscience and Nanotechnology, 4(1), 1-6. [Link]

  • Duong, V. A., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. [Link]

  • Wang, S., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14757. [Link]

  • López-Pinto, C., et al. (2015). Characterization of new DOPC/DHPC platform for dermal applications. Journal of Pharmaceutical Sciences, 104(8), 2635-2643. [Link]

  • ResearchGate. (n.d.). Solvent injection method for the synthesis of solid lipid nanoparticles. Retrieved from [Link]

  • Duong, V. A., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. [Link]

  • European Pharmaceutical Review. (2019, November 28). New technique can closely control nanoparticle size and shape. Retrieved from [Link]

  • ResearchGate. (2023, January 25). Biophysical Studies of Lipid Nanodomains using Different Physical Characterization Techniques. Retrieved from [Link]

  • Open Access LMU. (2022, May 11). Characterization techniques for studying the properties of nanocarriers for systemic delivery. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]

  • Jaafar-Maalej, C., et al. (2010). Factors affecting liposomes particle size prepared by ethanol injection method. Journal of Liposome Research, 20(3), 228-243. [Link]

  • Grudzień, M., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Molecules, 26(9), 2851. [Link]

  • Tran, L. (2022). Understanding Factors Affecting the Size of Liposomes For Liposomal Drug Delivery. UConn Library. [Link]

  • Garcia-Manyes, S., & Sanz, F. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(7), 2426-2435. [Link]

  • Jaafar-Maalej, C., et al. (2010). Factors affecting liposomes particle size prepared by ethanol injection method. Journal of Liposome Research, 20(3), 228-243. [Link]

  • Salin, R. (2022, May 24). Techniques for Characterisation of Polymeric Nanoparticles: A Review. Cademix. [Link]

  • ResearchGate. (n.d.). Phase transition of DPPC liposomes by NPS. The liposomes were... | Download Scientific Diagram. Retrieved from [Link]

  • Inside Therapeutics. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • Thi, H. L. A., & W, W. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes (pp. 39-47). Humana Press. [Link]

  • Chen, Y. C., et al. (2021). An effective method for size-controlled gold nanoparticles synthesis with nonthermal microplasma. Scientific Reports, 11(1), 13998. [Link]

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Technical Support Center: Improving Protein Reconstitution in DPhPC Membranes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center for protein reconstitution. This guide is designed to provide you with in-depth, practical solutions for overcoming common challenges when reconstituting membrane proteins into 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membranes. DPhPC is an excellent choice for creating stable model membranes due to its synthetic nature and resistance to oxidation.[1] However, like any experimental system, achieving optimal results requires careful attention to detail. This resource combines foundational principles with troubleshooting strategies to enhance the efficiency, stability, and functionality of your proteoliposomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and initial execution of protein reconstitution experiments with DPhPC membranes.

Q1: Why choose DPhPC for my reconstitution experiments?

A1: DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is a synthetic phospholipid with branched phytanoyl acyl chains.[2][3][4] This unique structure prevents the formation of a gel phase, meaning DPhPC membranes remain in a liquid-crystalline state over a very broad temperature range (from -120°C to +120°C).[5] This exceptional stability makes it ideal for functional studies of ion channels and other membrane proteins where a robust, non-leaky membrane is critical.[1]

Q2: My protein is aggregating during reconstitution. What is the most likely cause?

A2: Protein aggregation during reconstitution is a common issue and can be triggered by several factors. The most frequent culprits include an inappropriate choice of detergent, a suboptimal pH or ionic strength of the buffer, and excessively high protein concentrations.[6][7] Each of these factors can lead to the exposure of hydrophobic regions on the protein surface, promoting intermolecular clumping instead of proper insertion into the DPhPC bilayer.[6]

Q3: How do I choose the right detergent for my membrane protein and DPhPC?

A3: The ideal detergent should efficiently solubilize your target protein while being easily removable during the reconstitution process. A key parameter is the Critical Micelle Concentration (CMC). Detergents with a high CMC, such as octylglucoside (OG), are generally easier to remove by methods like dialysis or with adsorbent beads (e.g., Bio-Beads).[8][9] Conversely, detergents with a very low CMC, like Lauryl Maltose Neopentyl Glycol (LMNG), are notoriously difficult to remove and may require specialized techniques like cyclodextrin-based extraction.[10][11] The choice is always a balance; the detergent must be strong enough to solubilize the protein but mild enough to not cause irreversible denaturation.

Q4: What is a good starting point for the Lipid-to-Protein Ratio (LPR)?

A4: The optimal LPR is highly protein-dependent. A good starting point for many membrane proteins is a molar ratio between 100:1 and 200:1 (lipid:protein).[10][12] Too little lipid can result in incomplete reconstitution and protein aggregation, while an excessively high ratio may lead to a low concentration of protein in the final proteoliposomes, making functional assays challenging. It is often necessary to empirically test a range of LPRs to find the sweet spot for your specific protein.

Q5: My protein reconstitutes, but it has no activity. What should I check first?

A5: Loss of function is a critical problem that often points to either protein denaturation or incorrect orientation within the bilayer. The first step is to verify that your detergent removal method is complete; residual detergent is a common cause of protein inactivation.[12][13] You should also confirm that the buffer conditions (pH, cofactors, ionic strength) are optimal for your protein's activity. Finally, consider the possibility that the protein has inserted into the membrane in a non-functional orientation. Assaying for activity that depends on substrate accessibility can help diagnose this issue.[14]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific problems encountered during DPhPC protein reconstitution.

Problem 1: Low Reconstitution Efficiency
  • Symptoms: Low protein concentration in the final proteoliposome fraction after separation from non-reconstituted protein (e.g., via density gradient centrifugation). The majority of the protein is found in the supernatant or as a precipitate.

  • Potential Causes & Solutions:

    • Inefficient Detergent Removal: If detergent is not removed below its CMC, lipid-detergent-protein mixed micelles will persist, preventing the formation of proteoliposomes.[15]

      • Solution: Optimize your detergent removal strategy. For high-CMC detergents, increase the dialysis time, perform more frequent buffer changes, or increase the amount of adsorbent beads.[9] For low-CMC detergents, consider alternative methods like cyclodextrin-mediated removal.[10]

    • Suboptimal Lipid-to-Protein Ratio (LPR): An insufficient amount of lipid relative to the protein can lead to saturation of the available membrane space, causing excess protein to aggregate and precipitate.

      • Solution: Systematically vary the LPR. Test a range from a low ratio (e.g., 50:1) to a high ratio (e.g., 500:1) to identify the optimal condition for your protein.

    • Incorrect pH or Ionic Strength: The surface charge of both the protein and the DPhPC liposomes is influenced by the buffer's pH and salt concentration. Electrostatic repulsion can hinder the protein's approach to and insertion into the membrane.

      • Solution: Adjust the pH of your reconstitution buffer. If your protein's isoelectric point (pI) is known, try to work at a pH at least one unit away from the pI to ensure the protein carries a net charge.[7] Also, screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) as this can modulate electrostatic interactions.[16]

Problem 2: Protein Aggregation & Precipitation
  • Symptoms: Visible turbidity or precipitate forming during the detergent removal step. The final proteoliposome pellet may appear clumpy or be difficult to resuspend.

  • Potential Causes & Solutions:

    • Protein Instability: The protein may be inherently unstable under the chosen buffer conditions or may have been partially denatured during purification.

      • Solution: Introduce stabilizing excipients into the buffer. Common additives include glycerol (5-20%), sugars like sucrose or trehalose, or specific amino acids like arginine.[6] These agents can help maintain the protein's native conformation.

    • Hydrophobic Mismatch: While DPhPC offers a stable environment, a significant mismatch between the hydrophobic thickness of the DPhPC bilayer and the transmembrane domain of the protein can sometimes promote aggregation.

      • Solution: This is less common with the flexible nature of DPhPC but can be a factor. If suspected, you could experiment with creating hybrid membranes by blending DPhPC with lipids of different acyl chain lengths, although this adds complexity.[17][18]

    • Mechanical Stress: Vigorous mixing or agitation during the reconstitution process can introduce shear forces that lead to protein unfolding and aggregation.[6]

      • Solution: Handle the protein-lipid-detergent mixture gently. Use slow, end-over-end rotation for mixing instead of vortexing.

Problem 3: Loss of Protein Function
  • Symptoms: The protein is successfully incorporated into the DPhPC membrane, but functional assays (e.g., transport, channel activity, enzyme kinetics) show little to no activity.

  • Potential Causes & Solutions:

    • Residual Detergent: Even trace amounts of detergent remaining in the bilayer can disrupt the lipid environment around the protein or directly inhibit its function.

      • Solution: Be rigorous with detergent removal. After your primary removal step (e.g., dialysis), consider a second polishing step with a small amount of fresh adsorbent beads. Analytically verifying detergent removal, if possible, is highly recommended.[9][13]

    • Incorrect Protein Orientation: Many proteins, such as transporters and channels, must be oriented correctly within the membrane to be active. Detergent-mediated reconstitution often results in a random (50:50 inside-out vs. right-side-out) orientation.[14]

      • Solution: If your functional assay is one-sided (i.e., requires substrate on the outside), you may need to lyse the proteoliposomes with a mild detergent (like Triton X-100) to expose all protein binding sites and measure total potential activity. This can help determine if the issue is orientation or inactivation. For controlled orientation, more advanced techniques involving affinity tags may be required.[14]

    • Missing Essential Lipids or Cofactors: Some proteins require specific lipids (e.g., anionic lipids like POPG) or cofactors for full activity, which are absent in a pure DPhPC membrane.

      • Solution: Review the literature for your protein or homologous proteins to see if specific lipid requirements have been identified. If so, create mixed DPhPC/other lipid vesicles for your reconstitution. Ensure all necessary cofactors are present in your assay buffer.

Part 3: Data Presentation & Key Protocols

Table 1: Comparison of Common Detergent Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest For
Dialysis Diffusion of detergent monomers across a semi-permeable membrane.Gentle; simple setup; good for large volumes.Very slow, especially for low-CMC detergents; may not be complete.[9][12]High-CMC detergents (e.g., OG, CHAPS).[8]
Adsorbent Beads (e.g., Bio-Beads) Hydrophobic beads bind and remove detergent from the solution.Fast and efficient for many detergents; can be used for low-CMC detergents.[9]Can adsorb lipids and protein; requires careful optimization of bead-to-detergent ratio.[15]A wide range of detergents, especially when speed is important.
Size Exclusion Chromatography Separation of proteoliposomes from smaller detergent micelles based on size.Rapid; provides some sample clean-up.Can be dilutive; potential for protein loss on the column.Quick buffer exchange and removal of high-CMC detergents.
Cyclodextrin-Mediated Removal Cyclodextrins form inclusion complexes with detergent molecules, effectively sequestering them.Highly effective for detergents that fit the cyclodextrin cavity; can remove very low-CMC detergents.[10]Can be expensive; requires separation of proteoliposomes from cyclodextrin-detergent complexes.Stubborn, low-CMC detergents where other methods fail.
Experimental Protocol: Detergent-Mediated Reconstitution via Dialysis

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your protein of interest.

  • Liposome Preparation:

    • Dispense the desired amount of DPhPC (dissolved in chloroform) into a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film in your chosen reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

    • (Optional but Recommended) Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to achieve a more homogeneous size distribution.

  • Solubilization:

    • To the hydrated lipid suspension, add detergent (e.g., octylglucoside) from a concentrated stock solution. Add detergent incrementally until the turbid solution becomes clear, indicating the formation of lipid-detergent mixed micelles.[9]

    • In a separate tube, add the same detergent to your purified membrane protein solution to ensure it is fully solubilized and stable.

  • Formation of the Reconstitution Mix:

    • Combine the solubilized lipids and the solubilized protein at your desired Lipid-to-Protein Ratio (LPR).

    • Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipid (for DPhPC, room temperature is sufficient) with gentle mixing.[19]

  • Detergent Removal:

    • Transfer the reconstitution mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa.

    • Place the cassette in a large volume (at least 1000x the sample volume) of detergent-free reconstitution buffer at 4°C.

    • Perform at least three buffer changes over 48-72 hours to gradually remove the detergent, allowing for the spontaneous formation of proteoliposomes.[12]

  • Harvesting Proteoliposomes:

    • Remove the sample from the dialysis cassette.

    • Harvest the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in fresh, detergent-free buffer for downstream functional assays and analysis.

Part 4: Visualizations

Diagram 1: Troubleshooting Flowchart for Low Reconstitution Efficiency

G start Start: Low Reconstitution Efficiency check_detergent Is detergent removal complete? start->check_detergent check_lpr Is the Lipid-to-Protein Ratio (LPR) optimal? check_detergent->check_lpr Yes optimize_removal Action: Increase dialysis time / use adsorbent beads check_detergent->optimize_removal No check_buffer Are buffer conditions (pH, ionic strength) optimal? check_lpr->check_buffer Yes optimize_lpr Action: Test a range of LPRs (e.g., 50:1 to 500:1) check_lpr->optimize_lpr No optimize_buffer Action: Screen different pH values and salt concentrations check_buffer->optimize_buffer No end_ok Problem Solved check_buffer->end_ok Yes optimize_removal->check_lpr Re-evaluate optimize_lpr->check_buffer Re-evaluate optimize_buffer->end_ok Re-evaluate

Caption: A decision tree to systematically troubleshoot low protein reconstitution efficiency.

Diagram 2: Workflow for Detergent-Mediated Reconstitution

G cluster_prep Preparation cluster_recon Reconstitution cluster_analysis Analysis lipid_film 1. Dry Lipid Film (DPhPC) hydrate 2. Hydrate Film (Buffer) lipid_film->hydrate solubilize_lipid 3. Solubilize Lipids (+ Detergent) hydrate->solubilize_lipid mix 4. Mix Components (Lipid + Protein) solubilize_lipid->mix solubilize_protein Purified Protein (+ Detergent) solubilize_protein->mix remove_detergent 5. Remove Detergent (e.g., Dialysis) mix->remove_detergent harvest 6. Harvest by Ultracentrifugation remove_detergent->harvest assay 7. Functional Assay harvest->assay

Caption: Step-by-step workflow for reconstituting a membrane protein into DPhPC liposomes.

References

  • Physical Properties of the Lipid Diphytanoyl Phosphatidylcholine (DPhPc) used for Ion Channel Measurements. (2025). ResearchGate. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026). BioPharmaSpec. [Link]

  • How to prevent liposome aggregation. (2013). Quora. [Link]

  • Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institutet. [Link]

  • 1,2-Diphytanyl-sn-glycero-3-phosphocholine. (2024). PubChem. [Link]

  • Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: a novel generic approach for the preparation of proteoliposomes. PMC. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • Reconstitution of the membrane protein OmpF into biomimetic block copolymer–phospholipid hybrid membranes. (2016). Beilstein Journals. [Link]

  • Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. (2014). ACS Publications. [Link]

  • What is the best way to prevent membrane protein aggregation?. (2014). ResearchGate. [Link]

  • Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. ACS Publications. [Link]

  • Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. [Link]

  • Optimization Of Detergent-Mediated Reconstitution Of Influenza A M2 Protein Into Proteoliposomes. (2018). Swarthmore College. [Link]

  • A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. University of Warwick. [Link]

  • Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. NIH. [Link]

  • 1,2-Diphytanoylphosphatidylcholine. (2025). PubChem. [Link]

  • How to remove LMNG detergent to making proteoliposome?. (2018). ResearchGate. [Link]

  • Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities. (2013). MDPI. [Link]

  • Reconstitution of Membrane Proteins: A GPCR as an Example. ScienceDirect. [Link]

  • Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. (2022). PMC. [Link]

  • SCIENCE CHINA Membrane protein reconstitution for functional and structural studies. (2015). Springer. [Link]

  • Optimized reconstitution of membrane proteins into synthetic membranes. ResearchGate. [Link]

  • New approach for membrane protein reconstitution into peptidiscs and basis for their adaptability to different proteins. (2020). eLife. [Link]

  • Current challenges and perspectives in proteoliposome research. (2024). Synthelis. [Link]

  • Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents. (2018). PMC. [Link]

  • Current problems and future avenues in proteoliposome research. BORIS Portal. [Link]

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Lipid Technical Center: Dphppc Stock Solution Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dphppc Paradox

Welcome to the Lipid Technical Center. If you are working with Dphppc (1,2-diphytanoyl-sn-glycero-3-phosphocholine), you are likely performing high-sensitivity electrophysiology (Planar Lipid Bilayers/BLM) or generating stable liposomes.

The Paradox: Dphppc is chemically robust but experimentally fragile. Unlike unsaturated lipids (e.g., POPC, DOPC), Dphppc is fully saturated and branched. It is highly resistant to oxidation [1]. If your bilayers are failing, do not blame oxidation first. The primary contaminants in Dphppc stocks are plasticizers (phthalates) from improper handling and lysolipids from hydrolysis [2].

This guide replaces "best practices" with self-validating protocols designed to eliminate these specific failure modes.

Core Protocol: The "Glass-Only" Directive

Objective: Eliminate plasticizer leaching, the #1 cause of bilayer instability.

Chloroform, the standard solvent for Dphppc, is an aggressive solvent. It extracts plasticizers (phthalates, slip agents) from polypropylene (PP) pipette tips and polystyrene tubes within seconds [3]. These impurities incorporate into your bilayer, altering capacitance and causing premature rupture.

The Protocol[1][2][3]
  • Vessel Selection: Use Borosilicate Glass Vials with Teflon (PTFE)-lined caps only.

  • Transfer Method: Use Hamilton Gas-Tight Syringes (Glass/Teflon) for all volume measurements.

  • Cleaning: All glassware must be "Lipid-Clean."

    • Rinse: Ethanol

      
       Methanol 
      
      
      
      Chloroform.
    • Dry: Nitrogen blow-dry immediately. Do not bake chloroform-cleaned glass in an oven (explosion risk/residue baking).

Data: Solvent Compatibility Matrix

Failure to adhere to this matrix is the primary source of "mystery noise" in recordings.

MaterialCompatibility with ChloroformRisk LevelResulting Contamination
Borosilicate Glass ExcellentNoneNone
Teflon (PTFE) ExcellentNoneNone
Polypropylene (PP) Poor High Leaching of clarifiers/plasticizers (destabilizes BLM)
Polystyrene (PS) Incompatible Critical Dissolves plastic; massive contamination
Parafilm Incompatible Critical Dissolves; introduces wax/polymers

Workflow Visualization: The Contamination-Free Loop

This workflow illustrates the "Chain of Custody" for your lipid, ensuring no contact with polymeric contaminants.

Dphppc_Workflow Powder Dphppc Powder (Store -20°C) Weighing Weighing (Glass Boat/Vial) Powder->Weighing Warm to RT (Prevent Condensation) Solvation Solvation (Chloroform) Weighing->Solvation Add Solvent Transfer Transfer (Hamilton Syringe ONLY) Solvation->Transfer NO Pipette Tips Aliquot Aliquot Storage (Glass Vial + Teflon Cap) Transfer->Aliquot Nitrogen N2 Overlay (Displace O2/Moisture) Aliquot->Nitrogen Essential Step Nitrogen->Aliquot Seal & Freeze (-20°C)

Figure 1: The "Glass-Loop" workflow. Note the explicit exclusion of plastic pipette tips at the Solvation and Transfer stages.

Troubleshooting Center (Q&A)

Issue 1: "My bilayers are breaking prematurely or are unusually noisy."

Diagnosis: Likely Plasticizer Contamination or Solvent Residue . The Mechanism: Phthalates leached from plastic tips act as impurities in the hydrophobic core of the bilayer, lowering the energy barrier for pore formation (rupture). The Fix:

  • Audit your tips: Did you use a blue/yellow plastic tip to add chloroform to the vial? If yes, discard the stock . It cannot be purified.

  • Check the Septum: Are you injecting through a rubber septum? Chloroform coring can introduce rubber particles. Use open-top caps with PTFE liners.

Issue 2: "The lipid concentration seems to drift over time."

Diagnosis: Solvent Evaporation . The Mechanism: Chloroform has a high vapor pressure. Even in a freezer, it can evaporate through loose threads or poor seals, increasing the effective lipid concentration. The Self-Validating Fix:

  • Mark the Meniscus: On every stock vial, mark the liquid level with a diamond scribe or permanent marker before freezing.

  • Check before use: If the level has dropped below the mark, the concentration is unknown. Do not use for quantitative kinetics.

Issue 3: "I see a white precipitate or the solution is cloudy."

Diagnosis: Hydrolysis (Water Contamination). The Mechanism: Water entry leads to hydrolysis of the ester bonds, producing lysolipids and fatty acids [4]. Lysolipids act as detergents, dissolving membranes rather than forming them. The Fix:

  • Warm to Room Temp: Never open a cold lipid vial. Condensation will form immediately inside. Allow 30 mins equilibration.

  • Nitrogen Flush: Always overlay the headspace with dry Nitrogen or Argon before re-sealing.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose stock solution integrity based on experimental symptoms.

Troubleshooting_Tree Start Symptom: Unstable Bilayer / Noise Check1 Did you use plastic tips? Start->Check1 Result1 CONTAMINATION: Plasticizers present. Discard Stock. Check1->Result1 Yes Check2 Is Stock > 6 Months Old? Check1->Check2 No (Glass only) Check3 TLC Analysis: Check for Lysolipids Check2->Check3 Yes Result3 SOLVENT ISSUE: Check Decane/Hexane purity or painting technique. Check2->Result3 No (Fresh Stock) Result2 HYDROLYSIS: Lysolipids acting as detergent. Discard Stock. Check3->Result2 Lysolipid Spot Visible Check3->Result3 Single Spot (Pure)

Figure 2: Diagnostic logic for isolating Dphppc stock failures. Note that "Oxidation" is not a primary node due to Dphppc's saturation.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

    • Authority on lipid storage conditions and solvent comp
  • Goñi, F. M., & Alonso, A. (2000). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Details the destabilizing effects of hydrolysis products (lysolipids/DAGs) on bilayers.
  • Verifies incompatibility of Polypropylene and Polystyrene with Chloroform.
  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145.

Validation & Comparative

The Researcher's Guide to Saturated Phospholipids in Drug Delivery: A Comparative Analysis of DPPC and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with Other Saturated Phospholipids for Optimal Liposomal Formulation.

In the landscape of drug delivery, liposomes stand out as a versatile and clinically established platform for enhancing the therapeutic index of a wide range of active pharmaceutical ingredients (APIs). The choice of phospholipids, the very building blocks of these vesicles, is a critical determinant of their ultimate in vivo fate and efficacy. Among these, saturated phospholipids are prized for their ability to form stable, rigid bilayers, thereby minimizing premature drug leakage and extending circulation times.

This guide provides a comprehensive comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a cornerstone of many liposomal formulations, with other key saturated phospholipids, namely 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and hydrogenated soy phosphatidylcholine (HSPC). We will delve into the nuanced differences in their physicochemical properties and how these translate into tangible performance metrics in drug delivery applications, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of liposomal drug carriers.

Meet the Lipids: A Physicochemical Overview

The performance of a liposome is intrinsically linked to the properties of its constituent phospholipids. The length and degree of saturation of the acyl chains, as well as the nature of the headgroup, dictate the packing of the lipid bilayer and its phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This parameter is paramount, especially in the design of thermosensitive liposomes.

PhospholipidAcronymAcyl Chain CompositionMolecular Weight (Da)Phase Transition Temp. (Tm) (°C)
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:0734.04~41
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC18:0/18:0790.56~55
Hydrogenated Soy PhosphatidylcholineHSPCMixture (mainly 16:0, 18:0)~790~52-55

Data compiled from various sources.

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) , with its 16-carbon acyl chains, possesses a Tm of approximately 41°C.[1] This makes it an ideal candidate for thermosensitive liposomes, which are designed to release their payload in response to localized hyperthermia at the target site.[2]

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) features longer 18-carbon acyl chains, resulting in a higher Tm of around 55°C.[3] This higher transition temperature imparts greater rigidity and stability to the liposomal membrane at physiological temperatures, leading to reduced drug leakage and longer circulation times.[3][4]

HSPC (Hydrogenated Soy Phosphatidylcholine) is derived from natural sources and is primarily composed of stearic (18:0) and palmitic (16:0) acids. Its Tm is similar to that of DSPC, typically in the range of 52-55°C, and it is often used to create highly stable, long-circulating liposomes.[5][6]

Head-to-Head Comparison: Performance in Drug Delivery

The choice between DPPC, DSPC, and HSPC hinges on the specific requirements of the drug delivery system, including the desired release profile, the nature of the encapsulated drug, and the intended in vivo application.

Bilayer Stability and Drug Retention

The stability of the liposomal bilayer is crucial for preventing premature drug release and ensuring that the therapeutic agent reaches its target. The length of the acyl chains plays a significant role here; longer chains lead to stronger van der Waals interactions and a more ordered, less permeable membrane.

Experimental data consistently demonstrates that liposomes formulated with DSPC or HSPC exhibit superior drug retention compared to those made with DPPC at physiological temperature (37°C).[4][7] This is a direct consequence of their higher Tm values, which ensure they remain in the rigid gel phase. For instance, one study comparing the leakage of the hydrophilic marker inulin from liposomes found that DSPC liposomes retained approximately 85% of their payload after 48 hours at 37°C, whereas DPPC liposomes retained only about 61%.[4][8]

This enhanced stability makes DSPC and HSPC the preferred choice for sustained-release formulations where minimal leakage during circulation is paramount.

Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter that reflects the percentage of the initial drug that is successfully entrapped within the liposomes. It is influenced by a multitude of factors, including the liposome composition, the preparation method, and the physicochemical properties of the drug itself.

DrugLiposome CompositionEncapsulation Efficiency (%)Key Findings
Doxorubicin (hydrophilic)DPPC/DSPC/DSPE-PEG>90% (with ammonium sulfate gradient)Active loading methods are highly effective for hydrophilic drugs, often overshadowing the effect of the primary saturated lipid.[9][10]
Curcumin (hydrophobic)DPPC-based~80-98%High EE can be achieved for hydrophobic drugs that partition into the lipid bilayer.[4][11][12]
Shikonin (hydrophobic)DPPC-based~78%The choice of saturated lipid can influence the EE of hydrophobic drugs.[13]
Shikonin (hydrophobic)DSPC-based~85%DSPC showed a higher EE for shikonin compared to DPPC in one study.[13]
Inulin (hydrophilic)DPPC/Cholesterol~2.1%Passive encapsulation of hydrophilic molecules can be inefficient.[4][14]
Inulin (hydrophilic)DSPC/Cholesterol~3.0%DSPC showed slightly higher EE for inulin compared to DPPC.[4][14]

For hydrophilic drugs , which are encapsulated in the aqueous core, the EE is often more dependent on the preparation method (e.g., active loading via pH or ammonium sulfate gradients) than on the specific saturated phospholipid used.[9] However, for hydrophobic drugs that are incorporated into the lipid bilayer, the choice of phospholipid can have a more direct impact. The more rigid bilayers formed by DSPC and HSPC can sometimes accommodate hydrophobic drugs more effectively, leading to higher encapsulation efficiencies.[13]

In Vivo Performance and Circulation Half-Life

A long circulation half-life is often desirable to increase the probability of the liposome reaching its target, particularly in passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumors. The inclusion of polyethylene glycol (PEG) on the liposome surface (PEGylation) is a well-established method for prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES).

The underlying stability of the liposome also plays a critical role. Due to their greater membrane rigidity, DSPC and HSPC-based PEGylated liposomes generally exhibit longer circulation half-lives compared to their DPPC counterparts. Studies have shown that "rigid" PEGylated liposomes composed of DSPC can remain in circulation for over 24 hours after injection.[3][15] This prolonged circulation is advantageous for many cancer therapies.

Thermosensitivity and Triggered Release

Here, DPPC is the undisputed star . Its Tm of ~41°C is just above physiological temperature, making it the primary component of low-temperature sensitive liposomes (LTSLs).[2] When these liposomes are exposed to localized hyperthermia (40-42°C) at a tumor site, they undergo a rapid phase transition, leading to a dramatic increase in membrane permeability and fast release of the encapsulated drug.[16] This strategy can significantly increase the local concentration of the drug at the target site, enhancing efficacy while minimizing systemic toxicity.

While pure DPPC liposomes can be effective, they can also exhibit some drug leakage at physiological temperatures. To fine-tune the release properties and improve stability, DPPC is often combined with small amounts of higher Tm lipids like DSPC or with lysolipids.[10] This allows for the creation of formulations with a sharp and well-defined release profile at the desired temperature.

Experimental Workbench: Methodologies and Protocols

To provide a practical context for the concepts discussed, this section outlines key experimental protocols for the preparation and characterization of liposomes.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization lipid_selection 1. Lipid Selection (DPPC, DSPC, etc.) + Cholesterol + PEG-lipid dissolution 2. Dissolution in Organic Solvent (e.g., Chloroform/Methanol) lipid_selection->dissolution film_formation 3. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 4. Hydration with Aqueous Buffer (with drug) (T > Tm) film_formation->hydration sizing 5. Size Reduction (Extrusion or Sonication) hydration->sizing purification 6. Purification (Remove unencapsulated drug) (e.g., Size Exclusion Chromatography) sizing->purification size_zeta 7. Size & Zeta Potential (Dynamic Light Scattering) purification->size_zeta ee_det 8. Encapsulation Efficiency (Spectroscopy/Chromatography) size_zeta->ee_det release_assay 9. In Vitro Release Assay (Dialysis Method) ee_det->release_assay caption Workflow for Liposome Preparation and Characterization.

Caption: Workflow for Liposome Preparation and Characterization.

Protocol 1: Liposome Preparation by the Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[5][6][14]

Materials:

  • Phospholipids (e.g., DPPC, DSPC), Cholesterol, DSPE-PEG2000

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Active Pharmaceutical Ingredient (API)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of lipids (e.g., DPPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) and dissolve them in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.[17]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tm of the lipid mixture. A thin, uniform lipid film will form on the inner surface of the flask.[5]

  • Drying: Dry the lipid film further under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration should be performed at a temperature above the Tm of the lipids with gentle agitation to allow the lipid film to swell and form MLVs.[14][18]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution. The extrusion should also be carried out at a temperature above the Tm.[18]

Protocol 2: Determination of Encapsulation Efficiency

This protocol uses mini-column centrifugation to separate free drug from the liposome-encapsulated drug.

Materials:

  • Liposome suspension

  • Sephadex G-50 or similar size-exclusion gel

  • Mini-spin columns

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Lysis agent (e.g., Triton X-100)

Procedure:

  • Column Preparation: Swell the Sephadex G-50 gel in the appropriate buffer and pack it into a mini-spin column. Centrifuge the column to remove the excess buffer.

  • Separation: Carefully load a known volume of the liposome suspension onto the top of the gel bed. Centrifuge the column to elute the liposomes, which will pass through the column while the smaller, free drug molecules are retained in the gel matrix.[7]

  • Quantification of Encapsulated Drug: Collect the eluate containing the purified liposomes. Lyse the liposomes by adding a detergent like Triton X-100 to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives you the amount of encapsulated drug.

  • Quantification of Total Drug: Take an equivalent volume of the original, unpurified liposome suspension. Lyse these liposomes and quantify the total drug concentration.

  • Calculation: Calculate the encapsulation efficiency using the following formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Protocol 3: In Vitro Drug Release Assay for Thermosensitive Liposomes

This protocol uses a dialysis method to assess the temperature-triggered release of a drug from thermosensitive liposomes.[19]

Materials:

  • Thermosensitive liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4)

  • Temperature-controlled water baths or incubators

  • Analytical instrument for drug quantification

Procedure:

  • Sample Preparation: Place a known volume of the liposome suspension into a dialysis bag.

  • Dialysis Setup: Place the sealed dialysis bag into a larger volume of pre-warmed release medium (e.g., 37°C for baseline stability and 42°C for triggered release). Ensure constant, gentle stirring of the release medium.[19]

  • Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for both temperatures. Plot the cumulative release (%) versus time to obtain the release profiles.

Making the Right Choice: A Decision Framework

The selection of the optimal saturated phospholipid is a multi-factorial decision that depends on the therapeutic goal.

G start What is the primary delivery goal? goal_sustained Sustained Release & Long Circulation start->goal_sustained Stability is key goal_triggered Triggered Release (Thermosensitive) start->goal_triggered On-demand release lipid_dspc Choose DSPC or HSPC (High Tm, High Stability) goal_sustained->lipid_dspc lipid_dppc Choose DPPC (Tm ~41°C) goal_triggered->lipid_dppc lipid_combo Consider DPPC/DSPC blends to fine-tune Tm and stability goal_triggered->lipid_combo caption Decision framework for phospholipid selection.

Caption: Decision framework for phospholipid selection.

  • For sustained-release applications requiring high stability and long in vivo circulation times, DSPC and HSPC are the superior choices. Their high Tm ensures minimal drug leakage at physiological temperatures.

  • For thermosensitive applications where triggered release is desired, DPPC is the go-to phospholipid. Its Tm is ideally suited for use with localized hyperthermia. Formulations can be further optimized by blending DPPC with small amounts of DSPC to enhance stability and sharpen the release profile.[10]

Conclusion

The selection of saturated phospholipids is a critical step in the rational design of liposomal drug delivery systems. While DPPC remains an indispensable tool for the development of thermosensitive liposomes, its lower phase transition temperature can compromise bilayer stability for applications requiring sustained release. In such cases, DSPC and HSPC, with their longer acyl chains and higher Tm values, offer a more robust and stable platform, leading to improved drug retention and longer circulation times. By understanding the fundamental physicochemical properties of these lipids and their impact on liposome performance, researchers can make informed decisions to engineer more effective and targeted nanomedicines.

References

  • Jaradat, E., et al. (2021). Thin film hydration method for liposome preparation process.

  • Anderson, M., & Omri, A. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Journal of Liposome Research.

  • Lasch, J., & Weissig, V. (2010). Liposomes: Methods and Protocols: Pharmaceutical Nanocarriers. Volume 1. Humana Press (Springer Science+Business Media).
  • Protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion.

  • SpringerLink. (Date not available). 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization.

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. Pharmaceutics.

  • Križman, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules.

  • Mori, A., et al. (1993). Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol). FEBS Letters.

  • Kono, K. (2012). Thermosensitive liposomes: a promising step toward localised chemotherapy. Expert Opinion on Drug Delivery.
  • Needham, D., et al. (2013). Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. Journal of Controlled Release.

  • Tagami, T., et al. (2011). Development of an in Vitro Drug Release Assay of PEGylated Liposome Using Bovine Serum Albumin and High Temperature. Biological and Pharmaceutical Bulletin.
  • Li, L., et al. (2019). Current developments in drug delivery with thermosensitive liposomes. Asian Journal of Pharmaceutical Sciences.

  • Zhou, H., et al. (2024). Thermosensitive drug-loaded liposomes for photothermal and chemotherapeutic treatment of colon cancer. Materials Advances.

  • Vigilanti, G., et al. (2020). Rapid Release of Doxorubicin from Thermosensitive Liposomes Contributions of Leakage Versus Unloading. The Journal of Physical Chemistry B.

  • Chen, J., et al. (2013). Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics. Molecules.

  • Zhang, L., & Wang, S. (2009). Determination of entrapment efficiency of teniposide liposomes by Sephadex G-50 gel minicolumn centrifugation-HPLC. Chinese Journal of Pharmaceutical Analysis.
  • de Smet, M., et al. (2023). Review of the Delivery Kinetics of Thermosensitive Liposomes. Cancers.

  • De Leo, V., et al. (2018). Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process. Molecules.
  • Al-Jamal, K. T., & Kostarelos, K. (2011). Tumor Targeting of Functionalized Quantum Dot-Liposome Hybrids by Intravenous Administration. ACS Nano.

  • Ghassemi, A. H., et al. (2014). In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin. Journal of Liposome Research.

  • Gardikis, K., et al. (2018). Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin. Pharmaceutics.
  • De Leo, V., et al. (2018). Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process. Molecules.

  • Sravani, G., et al. (2013). formulation and evaluation of doxorubicin liposomes. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Pattni, B. S., et al. (2022). A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents. Pharmaceutics.

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  • Cui, Y., et al. (2009). Encapsulation and release of doxorubicin from silica-coated liposome. Journal of Biomedical Engineering.
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A Senior Scientist's Guide to Assessing the Purity of Synthetic DPHpPC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a High-Fidelity Membrane Probe

In the fields of membrane biophysics and drug delivery, the fluorescent probe 1-palmitoyl-2-[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl)carbonyl)-3-sn-phosphatidylcholine, commonly known as DPHpPC, is an invaluable tool. Its utility lies in its ability to be incorporated into lipid bilayers, where the photophysical properties of its diphenylhexatriene (DPH) moiety provide detailed insights into membrane fluidity, order, and dynamics.[1][2] However, the insights derived from experiments using DPHpPC are only as reliable as the purity of the probe itself.

The Analytical Toolbox: An Orthogonal Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. For a molecule with the structural complexity of DPHpPC—featuring a polar head group, a long saturated acyl chain, and a fluorescent aromatic tail—the following combination of methods is essential.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for determining the quantitative purity of DPHpPC. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Why it's essential: HPLC excels at separating compounds with minor structural differences, such as the presence of an extra double bond, the loss of a functional group, or variations in acyl chain length. By using a suitable detector, we can quantify the relative abundance of these impurities.

  • Detector Choice:

    • UV-Vis Detector: The DPH moiety of DPHpPC has a strong UV absorbance, making a UV-Vis detector a primary choice for detection and quantification.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are sensitive to any non-volatile analyte, making them ideal for detecting impurities that lack a chromophore, such as lysophospholipids or free fatty acids. Running both UV and ELSD/CAD in series provides a comprehensive profile.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering definitive confirmation of its identity. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the HPLC chromatogram.

  • Why it's essential: While HPLC may show an impurity, it cannot identify it. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can provide a mass measurement with enough accuracy to predict the elemental composition of an impurity, giving crucial clues to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ³¹P NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • ¹H NMR: Confirms the presence and ratio of key structural motifs: the aromatic protons of the DPH group, the glycerol backbone, the choline headgroup, and the acyl chains. The integration of these signals should match the theoretical ratios for the pure compound.

  • ³¹P NMR: This is a highly specific and sensitive technique for phosphorus-containing compounds. Pure DPHpPC should exhibit a single sharp signal. The presence of other phosphorus-containing impurities, such as lysophosphatidylcholine or other phospholipids, will result in additional peaks in the spectrum.

A Validating Workflow for Comprehensive Purity Assessment

A logical and self-validating workflow is crucial for ensuring a thorough and reliable assessment of DPHpPC purity. Each step builds upon the last, culminating in a comprehensive purity certificate.

Caption: Workflow for assessing the purity of synthetic DPHpPC.

Experimental Protocols

Protocol 1: RP-HPLC-ELSD/UV Method for DPHpPC Purity
  • Sample Preparation: Accurately weigh ~1 mg of synthetic DPHpPC and dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture to create a 1 mg/mL stock solution. Further dilute with the mobile phase starting condition to a working concentration of 0.1 mg/mL.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 95:5 Water:Methanol with 0.1% Formic Acid.

    • Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 0.1% Formic Acid.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 100% B

      • 25-35 min: Hold at 100% B

      • 35-36 min: 100% to 20% B

      • 36-45 min: Hold at 20% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at the λmax of DPH (typically ~350 nm).

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas (N₂) Flow: 1.5 SLM.

  • System Suitability: Before sample analysis, inject a standard solution (if available) or the sample five times. The relative standard deviation (RSD) for the peak area and retention time of the main DPHpPC peak should be <2.0%.

  • Data Analysis: Calculate purity using area normalization:

    • % Purity = (Area of DPHpPC Peak / Total Area of All Peaks) x 100

Comparative Data Analysis: Synthetic Lot vs. Commercial Standard

To illustrate the importance of this multi-faceted approach, consider the hypothetical data below comparing a newly synthesized batch of DPHpPC against a high-purity commercial standard.

Analytical Technique Parameter High-Purity Standard Synthetic DPHpPC Lot Interpretation
RP-HPLC (UV, 350 nm) Purity (% Area)99.7%96.5%The synthetic lot contains UV-active impurities.
RP-HPLC (ELSD) Purity (% Area)99.5%94.2%Additional non-chromophoric impurities are present.
HRMS (LC-MS) [M+H]⁺ Ionm/z 898.6511m/z 898.6510 (Major)m/z 634.5125 (Minor)The main peak matches the theoretical mass. An impurity corresponding to lysophosphatidylcholine is detected.
³¹P NMR Chemical ShiftSingle peak at -0.8 ppmMajor peak at -0.8 ppmMinor peak at +0.5 ppmConfirms the presence of a phosphorus-containing impurity, likely the lyso- species identified by MS.
¹H NMR Structural IntegrityConforms to structureConforms, but with lower signal-to-noise and visible impurity peaks in the baseline.The primary structure is correct, but the sample is clearly not pure.

This comparative data clearly shows that while the synthetic lot's main component is indeed DPHpPC, it is contaminated with both UV-active by-products and a significant amount of a non-chromophoric lyso-lipid impurity. An assessment based solely on UV HPLC would have overestimated the purity and missed a critical contaminant.

Alternative Probe Comparison: DPHpPC vs. NBD-PC

A common alternative fluorescent probe for membrane studies is one containing the nitrobenzoxadiazole (NBD) fluorophore, such as 1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (NBD-PC).

Feature DPHpPC NBD-PC Implication for Purity Assessment
Fluorophore Location Deep within the hydrophobic core of the bilayer.Attached to the acyl chain, closer to the headgroup region.DPHpPC is more sensitive to core membrane dynamics. Impurities that alter membrane packing can have a larger effect on its fluorescence.
Synthesis Complexity High; involves linking the bulky, rigid DPH moiety.Moderate; NBD is typically linked via a more flexible hexanoyl chain.The synthesis of DPHpPC may generate more structurally similar, difficult-to-separate by-products.
Photostability Generally higher.Prone to photobleaching.Degradation products due to light exposure are a key class of impurities to monitor for in NBD-PC, often requiring analysis of aged samples.
Primary Impurity Risk Incomplete coupling of the DPH-containing tail; lyso-lipids.Unreacted NBD-hexanoic acid; di-NBD substituted lipids.The analytical methods must be optimized to resolve these specific, different types of impurities for each probe.

This comparison highlights that while both are membrane probes, their unique structures and synthetic routes demand tailored purity assessment strategies. The challenges in purifying DPHpPC often revolve around removing structurally analogous lipids, whereas for NBD-PC, removing excess fluorescent starting material can be the primary concern.

Conclusion

References

  • Title: A dimerization model for the concentration dependent photophysical properties of diphenylhexatriene and its phospholipid derivatives. DPHpPC and DPHpPA Source: Biophysical Journal, 1989 URL: [Link]

  • Title: Influence of DPH on the structure and dynamics of a DPPC bilayer Source: Biophysical Journal, 2005 URL: [Link]/)

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A Comparative Guide to Drug Release Profiles from DPPC and DSPC Liposomes for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the drug release profiles of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). We will explore the fundamental physicochemical properties that dictate their behavior as drug carriers and provide robust experimental protocols for their preparation and characterization.

Introduction: The Critical Role of Phospholipid Selection in Drug Delivery

Liposomes are one of the most successful nanoparticle platforms for drug delivery, owing to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2] The therapeutic efficacy of a liposomal formulation is profoundly influenced by its drug release kinetics—the rate and manner in which the encapsulated drug becomes bioavailable at the target site. A key determinant of these kinetics is the choice of phospholipid used to construct the liposomal bilayer.

Among the most common choices are the saturated phospholipids DPPC and DSPC. While structurally similar, a subtle difference in their acyl chain length leads to dramatically different thermal properties, which in turn dictates their drug retention and release characteristics. This guide will dissect these differences, providing researchers with the foundational knowledge to select the appropriate lipid for their desired application, whether it be sustained, long-term release or externally triggered, rapid drug delivery.

Physicochemical Properties: The Foundation of Release Kinetics

The drug release from a liposome is intrinsically linked to the permeability of its lipid bilayer. For saturated phospholipids like DPPC and DSPC, this permeability is governed by the lipid's physical state, which can be either a tightly packed, ordered "gel" phase or a more loosely packed, disordered "liquid-crystalline" phase.[3] The temperature at which this transition occurs is known as the main phase transition temperature (Tm).[3][4]

  • Below Tm (Gel Phase): The acyl chains are tightly packed and ordered, creating a rigid and relatively impermeable bilayer. This state is ideal for drug retention.[5]

  • Above Tm (Liquid-Crystalline Phase): The acyl chains become disordered and more mobile, leading to a significant increase in the bilayer's fluidity and permeability, which facilitates drug release.[6][7]

The primary structural difference between DPPC and DSPC lies in the length of their saturated acyl chains—a difference of just two carbons per chain—which has a profound impact on their Tm.

PropertyDPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Structure Glycerol backbone, phosphocholine head group, two 16-carbon palmitoyl chainsGlycerol backbone, phosphocholine head group, two 18-carbon stearoyl chains
Molecular Formula C₄₀H₈₀NO₈PC₄₄H₈₈NO₈P[4]
Molecular Weight 734.04 g/mol 790.15 g/mol [4]
Main Phase Transition Temp (Tm) ~41°C [3][6][8]~55°C [3][4]

The longer 18-carbon chains of DSPC result in stronger van der Waals interactions between adjacent lipid molecules compared to the 16-carbon chains of DPPC.[9] More thermal energy is required to overcome these forces and induce the transition to the liquid-crystalline phase, hence DSPC's significantly higher Tm.[4][5]

Comparative Analysis of Drug Release Profiles

This fundamental difference in Tm is the primary driver behind the distinct drug release profiles of DPPC and DSPC liposomes at physiological temperature (37°C).

DSPC Liposomes: The Sustained Release Paradigm

With a Tm of ~55°C, DSPC bilayers are firmly in the rigid and ordered gel phase at physiological temperature.[5] This tight packing of the lipid chains creates a highly stable and impermeable membrane, leading to excellent drug retention and a slow, sustained release profile.[4][10] Studies have consistently shown that liposomes composed of saturated lipids with high transition temperatures, like DSPC, are more stable and exhibit greater drug retention over extended periods compared to those with lower Tm values.[11] This makes DSPC an ideal candidate for formulations where prolonged circulation and gradual drug release are desired.

DPPC Liposomes: The Thermosensitive Trigger

DPPC's Tm of ~41°C places it in a unique position for triggered drug delivery.[6][8] At physiological temperature (37°C), DPPC liposomes are in the gel phase and are capable of retaining their drug cargo. However, because this temperature is close to the Tm, they are inherently less stable and more prone to leakage than DSPC liposomes.[11][12] The key advantage of DPPC is that a small, clinically achievable increase in temperature to 41-43°C (mild hyperthermia) can induce the phase transition, leading to a rapid and substantial release of the encapsulated drug precisely at the heated target site, such as a tumor.[7][8][12] This strategy forms the basis of "thermosensitive liposomes" (TSLs).[8]

Head-to-Head Comparison
FeatureDPPC LiposomesDSPC Liposomes
State at 37°C Gel phase (close to Tm)Gel phase (far below Tm)
Release at 37°C Slow, but with higher basal leakage than DSPC[11][12]Very slow, sustained release[4][11]
Primary Release Mechanism Temperature-triggered release via phase transition at ~41°C[6][8]Passive diffusion over an extended period
Stability & Drug Retention Moderate; sufficient for delivery but less stable than DSPCHigh; excellent drug retention and stability[11]
Ideal Application Externally triggered delivery (e.g., hyperthermia in cancer therapy)[12]Long-circulating systems requiring sustained drug levels

Experimental Design & Protocols

To empirically compare the release profiles of DPPC and DSPC liposomes, a systematic experimental approach is required. The workflow involves preparation, characterization, and a comparative in vitro release study.

G cluster_0 Preparation cluster_1 Characterization cluster_2 In Vitro Release Study prep1 Lipid Dissolution (DPPC or DSPC + Drug) prep2 Thin-Film Hydration (Above Tm) prep1->prep2 prep3 Extrusion (Size Homogenization) prep2->prep3 char1 Size & PDI (DLS) prep3->char1 char2 Phase Transition (Tm) (DSC) prep3->char2 char3 Encapsulation Efficiency (%EE) prep3->char3 release1 Dialysis Setup (Liposomes vs. Buffer) prep3->release1 release2 Incubation (e.g., 37°C and 42°C) release1->release2 release3 Sampling & Analysis (UV-Vis or HPLC) release2->release3

Experimental workflow for comparing liposome release profiles.
Protocol 1: Liposome Preparation (Thin-Film Hydration & Extrusion)

This is a robust and widely used method for producing unilamellar liposomes of a defined size.[4][13]

Materials:

  • DPPC or DSPC

  • Cholesterol (optional, often used to stabilize the membrane)[9]

  • Drug to be encapsulated

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the chosen lipid (DPPC or DSPC) and any other lipid components (like cholesterol) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. The key is slow and even evaporation.

  • Film Drying: Dry the film under a high vacuum for at least 2 hours to remove all residual solvent. This step is critical for liposome integrity.

  • Hydration: Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Crucially, the buffer must be pre-heated to a temperature above the Tm of the primary lipid (e.g., ~50°C for DPPC, ~65°C for DSPC) to ensure proper lipid hydration and vesicle formation.[4][14]

  • Vesicle Formation: Agitate the flask to hydrate the lipid film. This will cause the spontaneous formation of multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This process must also be performed at a temperature above the lipid's Tm.[4][15]

Protocol 2: Liposome Characterization

A. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

  • Purpose: To confirm the thermal properties of the formulated liposomes.

  • Procedure:

    • Accurately place a small amount of the liposome suspension into a DSC pan. Use the hydration buffer as a reference in a separate pan.

    • Place both pans in the DSC instrument.

    • Scan the temperature across a range that encompasses the expected Tm (e.g., 25°C to 70°C) at a controlled rate (e.g., 1-5°C/min).

    • The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[4][16]

B. Size, Polydispersity Index (PDI), and Zeta Potential by Dynamic Light Scattering (DLS)

  • Purpose: To determine the physical characteristics of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in filtered hydration buffer to an appropriate concentration for measurement.

    • Analyze the sample using a DLS instrument to obtain the mean hydrodynamic diameter and PDI (a measure of size distribution).

    • Use the same instrument in electrophoretic light scattering (ELS) mode to measure the zeta potential, which indicates surface charge and colloidal stability.[4][15]

C. Encapsulation Efficiency (%EE)

  • Purpose: To quantify the amount of drug successfully loaded into the liposomes.

  • Procedure:

    • Separation: Separate the unencapsulated ("free") drug from the liposomes. This can be done using methods like mini-column centrifugation or dialysis.[15][17]

    • Quantification: Measure the concentration of the free drug in the supernatant/dialysate.

    • Lysis & Measurement: Disrupt the liposomes using a suitable detergent or solvent (e.g., methanol) to release the encapsulated drug. Measure the concentration of the drug in this fraction.

    • Calculation: Calculate the %EE using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100[17]

Protocol 3: In Vitro Drug Release Assay (Dialysis Method)

This method is commonly used to assess drug release kinetics by monitoring the diffusion of the drug from the liposomes into a larger release medium.[1][18]

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4)

  • Temperature-controlled shaker or water bath.

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Preparation: Pipette a known volume and concentration of the liposome formulation into a pre-soaked dialysis bag. Securely seal both ends.

  • Setup: Place the dialysis bag into a larger container with a known volume of pre-warmed release medium. This creates a "sink condition" where the concentration of free drug in the outer medium remains low, facilitating further release.

  • Incubation:

    • Condition 1 (Physiological): Incubate at 37°C with gentle agitation to assess stability and basal release.

    • Condition 2 (Triggered Release): For DPPC liposomes, run a parallel experiment where the setup is incubated at a temperature above the Tm, such as 42°C, to measure thermosensitive release.[1][12]

  • Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Quantify the drug concentration in each aliquot using a pre-validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results to generate release profiles for each liposome formulation under each temperature condition.

Interpreting the Results: A Visual Comparison

The expected outcomes from the drug release assay can be visualized to highlight the fundamental differences between DPPC and DSPC liposomes.

G cluster_DPPC DPPC Liposome (Tm ~41°C) cluster_DSPC DSPC Liposome (Tm ~55°C) DPPC_37 At 37°C (Gel Phase) Bilayer is ordered but close to Tm. Minimal drug release with some leakage. DPPC_42 At 42°C (Liquid-Crystalline Phase) Bilayer becomes fluid and permeable. Rapid, triggered drug release. DPPC_37:f1->DPPC_42:f1 Heat DSPC_37 At 37°C (Gel Phase) Bilayer is highly ordered and stable. Very slow, sustained release. High drug retention. DSPC_42 At 42°C (Gel Phase) Bilayer remains stable and ordered. Release rate is minimally affected.

Comparative behavior of DPPC and DSPC liposomes at different temperatures.

Conclusion

The choice between DPPC and DSPC is a critical decision in liposomal drug formulation that directly impacts the drug's pharmacokinetic and pharmacodynamic profile.

  • DSPC is the lipid of choice for creating highly stable, long-circulating liposomes that provide sustained and controlled drug release . Its high phase transition temperature ensures minimal leakage and high drug retention at physiological temperatures.[4][11]

  • DPPC is the cornerstone of thermosensitive liposomes , designed for triggered drug release . Its phase transition temperature just above 37°C allows for drug retention during circulation, followed by rapid cargo release when subjected to mild local hyperthermia.[8][12]

By understanding the fundamental relationship between acyl chain length, phase transition temperature, and membrane permeability, researchers can rationally design liposomal carriers with tailored release profiles to maximize therapeutic efficacy and minimize off-target toxicity.

References

  • Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. Preprints.org. (2023). Available at: [Link]

  • Current developments in drug delivery with thermosensitive liposomes. (2020). Journal of Materials Chemistry B, 8(31), 6936-6952. Available at: [Link]

  • a novel doxorubicin-encapsulated ph-sensitive liposome for targeted cancer therapy. BARC. Available at: [Link]

  • Disterolphospholipids: Non-exchangeable Lipids and Their Application to Liposomal Drug Delivery. (2014). Journal of Medicinal Chemistry, 57(21), 8973-8982. Available at: [Link]

  • From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. (2023). Molecules, 28(14), 5530. Available at: [Link]

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020). Chemistry and Physics of Lipids, 229, 104901. Available at: [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Frontiers in Nutrition, 11, 1421295. Available at: [Link]

  • In-vitro drug release methods for liposomal drug delivery systems. Express Pharma. (2017). Available at: [Link]

  • Development of Thermo- and pH-Sensitive Liposomal Magnetic Carriers for New Potential Antitumor Thienopyridine Derivatives. (2022). Pharmaceutics, 14(3), 522. Available at: [Link]

  • Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. (2023). Pharmaceutics, 15(9), 2262. Available at: [Link]

  • Liposome Drug Release Kinetics. Creative Biostructure. (2014). Available at: [Link]

  • The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2008). Journal of Liposome Research, 18(4), 285-294. Available at: [Link]

  • Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero- 3-phosphocholine). (2020). Fundamental Toxicological Sciences, 7(1), 1-8. Available at: [Link]

  • Thermosensitive liposomal drug delivery systems: state of the art review. (2014). International Journal of Nanomedicine, 9, 4387-4398. Available at: [Link]

  • DPPG2-Based Thermosensitive Liposomes with Encapsulated Doxorubicin Combined with Hyperthermia Lead to Higher Doxorubicin Concentrations in the Bladder Compared to Conventional Application in Pigs: A Rationale for the Treatment of Muscle-Invasive Bladder Cancer. (2021). International Journal of Nanomedicine, 16, 235-247. Available at: [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. (2017). Drug Delivery and Translational Research, 7(6), 835-844. Available at: [Link]

  • Sterilization Effects on Liposomes with Varying Lipid Chains. (2024). Pharmaceutics, 16(10), 1367. Available at: [Link]

  • Method and apparatus for preparing novel liposome. Google Patents. (2013).
  • Preparation of a liposomal delivery system and its in vitro release of rapamycin. (2015). Oncology Letters, 9(1), 221-224. Available at: [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy. (2013). JoVE (Journal of Visualized Experiments), (75), e50281. Available at: [Link]

  • Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. (2017). Journal of Controlled Release, 266, 113-122. Available at: [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Foods, 10(6), 1391. Available at: [Link]

  • Long-Circulating Thermosensitive Liposomes for the Targeted Drug Delivery of Oxaliplatin. (2020). International Journal of Nanomedicine, 15, 7067-7080. Available at: [Link]

  • Preparation procedure for Lip-Se liposomes. The DPPC, DSPG and Chol... ResearchGate. Available at: [Link]

  • Liposome: method of preparation, advantages, evaluation and its application. (2019). Journal of Drug Delivery and Therapeutics, 9(3-s), 897-903. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Dphppc

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety Protocol: Handling DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine) in Membrane Research

Core Directive: The Dual-Hazard Reality

Senior Scientist Note: In drug development and electrophysiology, DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine) is the "gold standard" lipid for forming stable planar bilayers and liposomes due to its resistance to oxidation and low transition temperature.

However, a dangerous complacency often sets in because the lipid itself is biocompatible and non-toxic. This is a fatal error in safety planning. DPhPC is almost exclusively processed in Chloroform (CHCl₃) or Methanol (MeOH) . Therefore, your PPE strategy must be designed not for the lipid, but for the halogenated organic solvents used to solubilize it.

Scope of this Guide: This protocol addresses the handling of DPhPC from dry powder through the "Lipid Film Hydration" method, focusing on the critical solvent-handling stages.

Risk Assessment: The Phase-Change Hazard Model

We utilize a Phase-Change Hazard Model to determine PPE requirements. The risk profile shifts dramatically as the substance moves from solid to solvated to hydrated states.

PhaseStatePrimary HazardSeverityCritical Control
1. Weighing Dry Powder (Fluff)Inhalation (Nuisance Dust)LowStatic Control / Draft Shield
2. Solubilization Organic Solution (CHCl₃)Carcinogenic / Volatile Critical Fume Hood / PVA Gloves
3. Drying Gas Evaporation (N₂)Asphyxiation / VaporHighActive Ventilation
4. Hydration Aqueous SuspensionBiological (if protein added)ModerateAerosol Containment (Sonication)

PPE Matrix: Specialized Protection

Standard nitrile gloves are insufficient for prolonged contact with Chloroform, the primary solvent for DPhPC. Chloroform permeates standard disposable nitrile in < 2 minutes .

Hand Protection Strategy
  • Primary Recommendation (Solvent Phase): Laminate Film (Silver Shield/4H) or PVA (Polyvinyl Alcohol) gloves.

    • Why: These offer >4 hours of breakthrough time for Chloroform.[1]

  • Secondary Recommendation (Dexterity Required): "Splash & Change" Protocol.

    • Wear Double Nitrile Gloves .

    • If any drop touches the outer glove, strip it immediately.[2] The inner glove acts as a temporary barrier while you wash hands and reglove.

    • Warning: Do not rely on double nitrile for immersion or spill cleanup.

PPE Specifications Table
ComponentSpecificationRationale
Respiratory Fume Hood (Certified) Chloroform is a volatile carcinogen. N95 masks offer zero protection against organic vapors.
Eye Protection Indirect Vent Goggles Safety glasses are insufficient. Chloroform splashes can fuse contact lenses to the cornea and cause permanent damage.
Body Lab Coat (Poly/Cotton) 100% Cotton is preferred for fire resistance, but standard lab coats are acceptable if buttoned fully.
Footwear Closed-toe, Non-absorbent Leather or synthetic uppers. No mesh sneakers (solvents penetrate mesh instantly).

Operational Workflow: The Lipid Film Hydration Method

This diagram outlines the safety logic flow for the preparation of DPhPC liposomes or bilayers.

DPhPC_Safety_Workflow cluster_hood INSIDE FUME HOOD (Mandatory) Start Start: Dry DPhPC Powder Weighing Step 1: Weighing (Static Hazard) Start->Weighing Anti-static gun Solvent Step 2: Solubilization (CHCl3 Hazard) Weighing->Solvent Transfer to Hood Drying Step 3: N2 Drying (Vapor Hazard) Solvent->Drying Nitrogen Stream Disposal Disposal: Halogenated Waste Solvent->Disposal Excess Solvent Vacuum Step 4: Desiccation (Implosion Risk) Drying->Vacuum Overnight Hydration Step 5: Hydration (Aqueous) Vacuum->Hydration Add Buffer

Figure 1: Operational safety workflow for DPhPC handling. Red nodes indicate critical chemical hazards requiring specific ventilation and PPE.

Detailed Protocol: Step-by-Step

Step 1: Weighing (The Static Trap)

DPhPC is a waxy, hygroscopic powder that generates significant static electricity.

  • Hazard: Powder "jumping" out of the boat; user inhaling lipid dust.

  • Protocol:

    • Use an anti-static gun (polonium or piezo) on the weighing boat before adding lipid.

    • Wear a standard surgical mask (to protect the lipid from your breath, and you from dust).

    • Do not weigh Chloroform on the open bench. Weigh the dry lipid, then move to the fume hood to add solvent.

Step 2: Solubilization (The Danger Zone)
  • Hazard: Acute Chloroform exposure.[3]

  • Protocol:

    • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

    • Glove Check: Don Silver Shield gloves OR double-nitrile (if volume < 5mL).

    • Glassware: Use glass or Teflon only. Chloroform dissolves polystyrene and polypropylene plastics, leading to sample loss and spills.

    • Dissolution: Add Chloroform/Methanol (typically 2:1 or 9:1 ratio) to the lipid vial. Cap immediately with a Teflon-lined cap.

Step 3: Drying (Film Formation)
  • Hazard: Release of concentrated organic vapors; Asphyxiation (if N₂ is left on in a small room).

  • Protocol:

    • Use a gentle stream of Nitrogen (N₂) to evaporate the solvent.

    • Crucial: This MUST be done inside the fume hood. The N₂ stream actively aerosolizes the solvent.

    • Rotate the vial to coat the walls (creating a thin film).

Step 4: Extrusion/Sonication (Aerosolization)
  • Hazard: High-pressure failure (Extruder) or sonic aerosols.

  • Protocol:

    • Extrusion: If using a mini-extruder (Avanti/LiposoFast), wear safety goggles. Blockages can cause the syringe to seize and spray lipid solution under pressure.

    • Sonication: Sonicate in a closed vessel or water bath to prevent inhaling lipid-buffer aerosols.

Emergency Response & Disposal

Spill Response (Solvent Phase)
  • Alert: Announce "Chloroform Spill."

  • Evacuate: If spill is >100mL outside a hood, evacuate the lab immediately.

  • PPE for Cleanup: Do not use nitrile gloves. Use Silver Shield/PVA gloves and a respirator with Organic Vapor (OV) cartridges if cleaning a minor spill (<50mL) outside the hood.

  • Absorbent: Use a charcoal-impregnated absorbent pad (e.g., Chemizorb).

Disposal Strategy
  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to Chloroform). Do not mix with non-halogenated solvents (like Acetone/Ethanol) if your facility requires separation (most do to prevent explosions or reduce disposal costs).

  • Solid Waste: Vials with residual dried lipid film can generally be washed with ethanol and treated as glass waste, or disposed of as solid chemical waste depending on local EHS regulations.

References

  • Avanti Polar Lipids. (n.d.). Product Safety Data Sheet: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). Retrieved from [Link]

  • PubChem. (n.d.). Chloroform (Compound Summary).[1][2][4] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.